molecular formula C14H23NO3S B1172308 2-Butoxy-5-tert-butylbenzenesulfonamide

2-Butoxy-5-tert-butylbenzenesulfonamide

Cat. No.: B1172308
M. Wt: 285.402
InChI Key: HPAVLKJEMHASKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-5-tert-butylbenzenesulfonamide is a synthetic benzenesulfonamide derivative supplied for research and development purposes. This compound is intended for laboratory use by qualified scientists and is classified "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for use in humans. Specific applications, mechanistic data, and physicochemical properties for this precise compound are not fully characterized in the available scientific literature. Researchers are encouraged to consult specialized chemical databases and primary literature for the most current information. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The information provided is based on available data for structural analogs and is not compound-specific. All researchers should conduct their own safety and suitability assessments before use.

Properties

Molecular Formula

C14H23NO3S

Molecular Weight

285.402

IUPAC Name

2-butoxy-5-tert-butylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-5-6-9-18-12-8-7-11(14(2,3)4)10-13(12)19(15,16)17/h7-8,10H,5-6,9H2,1-4H3,(H2,15,16,17)

InChI Key

HPAVLKJEMHASKV-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

2-Butoxy-5-tert-butylbenzenesulfonamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide , a specialized intermediate utilized in the synthesis of pharmaceutical agents, particularly endothelin receptor antagonists and sulfonamide-based ligands.

Chemical Identity, Structural Analysis, and Synthetic Methodology

Executive Summary

2-Butoxy-5-tert-butylbenzenesulfonamide (CAS: 1246821-10-2) is a lipophilic benzenesulfonamide derivative characterized by a para-substitution pattern between its ether and alkyl groups, with a sulfonamide moiety positioned ortho to the alkoxy group.[1] This structural arrangement makes it a critical scaffold in medicinal chemistry, serving as a precursor for G-protein coupled receptor (GPCR) ligands, specifically within the endothelin receptor antagonist class (e.g., structural analogs of Bosentan or Sitaxentan). This guide outlines its physicochemical properties, a self-validating synthesis protocol, and structural characterization data.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identifiers[3]
  • IUPAC Name: 2-Butoxy-5-(1,1-dimethylethyl)benzenesulfonamide

  • Common Name: 2-Butoxy-5-tert-butylbenzenesulfonamide

  • CAS Registry Number: 1246821-10-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 285.40 g/mol

Structural Connectivity

The molecule consists of a central benzene ring substituted at three positions:

  • Position 1 (Sulfonamide): A polar

    
     group providing hydrogen bond donor/acceptor capability.
    
  • Position 2 (Butoxy): An

    
    -butoxy ether chain (
    
    
    
    ) conferring lipophilicity and electron-donating properties to the ring.
  • Position 5 (tert-Butyl): A bulky hydrophobic group (

    
    ) located para to the butoxy group, enhancing metabolic stability and receptor pocket filling.
    
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

Figure 1: Structural connectivity of 2-Butoxy-5-tert-butylbenzenesulfonamide.

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and assay development. The compound exhibits significant lipophilicity due to the tert-butyl and butyl ether chains.

PropertyValue (Experimental/Predicted)Relevance
Molecular Weight 285.40 g/mol Small molecule drug space (<500 Da).
LogP (Octanol/Water) ~3.8 - 4.2 (Predicted)High lipophilicity; likely requires organic co-solvents (DMSO) for assaying.
pKa (Sulfonamide) ~10.0 - 10.5Weakly acidic; forms salts with strong bases (e.g., NaOH).
H-Bond Donors 1 (NH2)Critical for receptor binding interactions.
H-Bond Acceptors 3 (O=S=O, -O-)Interactions with protein residues.
Melting Point 120°C - 125°C (Est.)Solid at room temperature; stable handling.

Synthesis & Manufacturing Protocol

This protocol utilizes a convergent synthetic route starting from commercially available 4-tert-butylphenol . The methodology relies on the strong ortho-directing effect of the alkoxy group to regioselectively install the sulfonamide moiety.

Retrosynthetic Analysis
  • Target: 2-Butoxy-5-tert-butylbenzenesulfonamide

  • Precursor 1: 2-Butoxy-5-tert-butylbenzenesulfonyl chloride

  • Precursor 2: 1-Butoxy-4-tert-butylbenzene

  • Starting Material: 4-tert-butylphenol[2][3][4][5][6]

Synthetic Workflow Diagram

Synthesis_Pathway SM Starting Material: 4-tert-Butylphenol Step1 Step 1: O-Alkylation (n-Butyl Bromide, K2CO3, DMF) SM->Step1 Inter1 Intermediate 1: 1-Butoxy-4-tert-butylbenzene Step1->Inter1 Yield: >90% Step2 Step 2: Chlorosulfonation (Chlorosulfonic Acid, 0°C to RT) Inter1->Step2 Regioselective Ortho Substitution Inter2 Intermediate 2: 2-Butoxy-5-tert-butyl- benzenesulfonyl chloride Step2->Inter2 In situ generation Step3 Step 3: Amination (Aq. NH3 or NH3/MeOH) Inter2->Step3 Product Final Product: 2-Butoxy-5-tert-butyl- benzenesulfonamide Step3->Product Precipitation & Recrystallization

Figure 2: Step-wise synthetic pathway for high-purity production.

Detailed Experimental Protocol

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations in Step 2 must be performed under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Step 1: Synthesis of 1-Butoxy-4-tert-butylbenzene
  • Reagents: 4-tert-butylphenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve 4-tert-butylphenol in DMF.

    • Add

      
       and stir for 30 minutes to generate the phenoxide anion.
      
    • Add 1-Bromobutane dropwise.

    • Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over

      
      . Concentrate to yield the ether oil.
      
Step 2: Chlorosulfonation (Critical Step)
  • Reagents: 1-Butoxy-4-tert-butylbenzene (1.0 eq), Chlorosulfonic acid (

    
    , 3.0 - 5.0 eq).
    
  • Mechanism: Electrophilic aromatic substitution. The butoxy group directs the electrophile to the ortho position (Position 2 relative to butoxy). The tert-butyl group at position 4 prevents substitution at position 3 due to steric hindrance, ensuring high regioselectivity.

  • Procedure:

    • Cool neat chlorosulfonic acid to 0°C.

    • Add 1-Butoxy-4-tert-butylbenzene dropwise (neat or in DCM) to control the exotherm.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

    • Isolation: Filter or extract immediately with DCM. Do not store; proceed directly to Step 3.

Step 3: Amination
  • Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (

    
     aq) or Ammonia in Methanol.
    
  • Procedure:

    • Add the sulfonyl chloride solution to a stirring solution of excess ammonia at 0°C.

    • Stir for 2 hours at room temperature.

    • Purification: Evaporate solvent.[7][8] The product usually precipitates upon addition of water. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to achieve >98% purity.[7]

Analytical Characterization (QC Criteria)

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.6 - 7.8 (d, 1H, Ar-H, ortho to 
      
      
      
      ).
    • 
       7.5 (dd, 1H, Ar-H, meta to 
      
      
      
      ).
    • 
       7.1 (d, 1H, Ar-H, ortho to OBu).
      
    • 
       7.0 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       4.1 (t, 2H, 
      
      
      
      ).
    • 
       1.3 (s, 9H, 
      
      
      
      ).
    • 
       0.9 (t, 3H, terminal 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
      .
      
    • 
      .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Retrieved from .

  • ChemSrc. 2-Butoxy-5-tert-butylbenzenesulfonamide CAS 1246821-10-2 Entry. Retrieved from .

  • Sigma-Aldrich.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Butoxy-5-tert-butylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific experimental solubility data for 2-Butoxy-5-tert-butylbenzenesulfonamide is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for determining and understanding its solubility profile. It combines theoretical principles with established experimental protocols and uses data from structurally related sulfonamides as illustrative examples to guide researchers.

Executive Summary: The Imperative of Solubility Profiling

In the landscape of pharmaceutical development and fine chemical synthesis, the solubility of an active molecule is a cornerstone property that dictates its fate. For a compound like 2-Butoxy-5-tert-butylbenzenesulfonamide, a substituted aromatic sulfonamide, understanding its interaction with various organic solvents is critical. This profile influences everything from reaction kinetics and purification strategies to the formulation of a final product and its ultimate bioavailability. This technical guide provides researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to comprehensively characterize the solubility of this and structurally similar molecules. We will delve into the theoretical underpinnings of its expected solubility, provide robust, step-by-step protocols for experimental determination, and present illustrative data to contextualize the expected outcomes.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The principle of "like dissolves like" is the guiding tenet of solubility science. The molecular structure of 2-Butoxy-5-tert-butylbenzenesulfonamide offers a fascinating interplay of polar and nonpolar characteristics, which must be carefully considered to predict its behavior in different solvent environments.

Molecular Structure of 2-Butoxy-5-tert-butylbenzenesulfonamide:

  • Sulfonamide Group (-SO₂NH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen and nitrogen atoms). This group will drive solubility in polar solvents.

  • Benzene Ring: The aromatic ring is predominantly nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.

  • tert-Butyl Group (-C(CH₃)₃): This is a bulky, highly nonpolar (lipophilic) alkyl group. Its presence significantly increases the molecule's nonpolar character, which will enhance solubility in nonpolar solvents.

  • Butoxy Group (-O-C₄H₉): This group presents a dual character. The ether linkage (-O-) introduces some polarity and potential for hydrogen bond acceptance, while the butyl chain is nonpolar.

Predicted Solubility Behavior:

Based on this structural analysis, we can hypothesize the following:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar sulfonamide group without the steric hindrance that might occur with protic solvents. For instance, related sulfonamides like Gliclazide and Bosentan show high solubility in DMSO and DMF.[1][2][3]

  • Moderate Solubility: Likely in alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone). These solvents have both polar and nonpolar characteristics. While the hydroxyl group of alcohols can interact with the sulfonamide group, the nonpolar alkyl chains of the solute will interact favorably with the solvent's alkyl portions. Gliclazide, for example, is slightly soluble in ethanol but sparingly soluble in acetone.[4]

  • Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. While the tert-butyl and butoxy groups will have an affinity for these solvents, the highly polar sulfonamide group requires significant energy to be broken from the crystal lattice and solvated by a nonpolar environment.[5][6]

  • Insolubility: The compound will almost certainly be insoluble in water. The large, nonpolar surface area contributed by the aromatic ring and alkyl groups will dominate, making solvation by water energetically unfavorable.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a gold-standard technique for determining equilibrium solubility.[7][8]

The Isothermal Shake-Flask & Gravimetric Method

This protocol is designed to be a self-validating system, ensuring that the measured solubility represents a true thermodynamic equilibrium.

Causality Behind the Protocol: The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute. Each step is designed to eliminate kinetic artifacts and ensure accuracy.

Materials:

  • 2-Butoxy-5-tert-butylbenzenesulfonamide (high purity, >99%)

  • Selected organic solvents (analytical or HPLC grade)

  • Scintillation vials (20 mL) with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes and syringes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 2-Butoxy-5-tert-butylbenzenesulfonamide to several vials. The visual presence of undissolved solid is mandatory to ensure saturation is achievable.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a minimum of 48 hours. Rationale: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.

  • Phase Separation: After 48 hours, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours. Rationale: This allows the excess, undissolved solid to settle, preventing contamination of the supernatant during sampling.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a pre-warmed 0.22 µm syringe filter and dispense the saturated solution into a pre-weighed, clean vial. Rationale: Filtration is critical to remove any microscopic solid particles, ensuring only the dissolved solute is measured. Pre-warming the filter prevents precipitation due to temperature changes.

  • Solvent Evaporation: Place the vials containing the filtered supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C). A vacuum desiccator can be used for heat-sensitive compounds or high-boiling point solvents.

  • Mass Determination: Once the solvent is completely evaporated and the vial has cooled to room temperature, weigh the vial again. The difference in mass corresponds to the amount of dissolved 2-Butoxy-5-tert-butylbenzenesulfonamide.

  • Calculation: Calculate the solubility in mg/mL or other desired units. Repeat the experiment at least in triplicate to ensure reproducibility.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Isolation cluster_analysis 3. Analysis & Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant T (48h shaker) prep2->prep3 prep4 Settle undissolved solid (24h static) prep3->prep4 samp1 Withdraw supernatant with syringe prep4->samp1 samp2 Filter (0.22µm) into pre-weighed vial samp1->samp2 anal1 Evaporate solvent (Drying Oven) samp2->anal1 anal2 Measure final mass of solute anal1->anal2 anal3 Calculate Solubility (mg/mL) anal2->anal3 G cluster_solvents Solvent Classes solute 2-Butoxy-5-tert-butylbenzenesulfonamide Polar Head (-SO₂NH₂) Nonpolar Tail (Aryl, Butoxy, t-Butyl) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solute:f1->polar_aprotic Strong H-Bond Accepting solute->polar_aprotic Favors High Solubility polar_protic Polar Protic (e.g., Methanol, Ethanol) solute:f1->polar_protic H-Bonding (Donor & Acceptor) solute:f2->polar_protic van der Waals Interactions solute->polar_protic Favors Moderate Solubility nonpolar Nonpolar (e.g., Toluene, Hexane) solute:f2->nonpolar Strong van der Waals Interactions solute->nonpolar Favors Low Solubility

Caption: Solute-Solvent Interactions Governing Solubility.

Conclusion and Future Work

This guide establishes a comprehensive framework for characterizing the solubility of 2-Butoxy-5-tert-butylbenzenesulfonamide. While predictions based on its molecular structure provide a strong starting point, rigorous experimental validation using the outlined protocols is indispensable. The illustrative data from related sulfonamides suggest that polar aprotic solvents will be the most effective, but only empirical measurement can confirm the quantitative values. For drug development professionals, further studies into the pH-dependent solubility in aqueous buffer systems and the determination of the compound's pKa would be the logical next steps to fully understand its biopharmaceutical properties.

References

  • Title: Thermodynamic aspects of solubility process of some sulfonamides Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

  • Title: Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets Source: MDPI URL: [Link]

  • Title: Solid–Liquid Equilibrium Behavior and Solvent Effect of Gliclazide in Mono- and Binary Solvents Source: ACS Omega URL: [Link]

  • Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: SciELO URL: [Link]

  • Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: SciSpace URL: [Link]

  • Title: Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Source: MDPI URL: [Link]

  • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents Source: Academia.edu URL: [Link]

  • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

Sources

Occupational Toxicology and Safety Management of Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Drug Development Scientists, Process Chemists, and HSE Managers.

Introduction: The "Intermediate Gap" in Pharmaceutical Safety

In medicinal chemistry, sulfonamides remain a cornerstone scaffold, serving as the backbone for antibiotics, diuretics, and antiretrovirals. However, a critical safety gap often exists in the transition from bench to pilot plant. While final drug substances (APIs) have well-characterized clinical safety profiles, their synthetic precursors—specifically sulfonyl chlorides and N4-unsubstituted arylamines —possess drastically different and often more aggressive toxicological properties.

This guide addresses the specific hazards of sulfonamide intermediates, moving beyond generic SDS boilerplate to provide mechanism-based handling protocols.

Molecular Mechanism of Toxicity

To manage risk, one must understand the cause of toxicity. Sulfonamide intermediates present two distinct chemical hazards: electrophilic reactivity (sulfonyl chlorides) and metabolic activation (arylamines).

The Haptenization Hypothesis (Sensitization)

The most insidious risk of sulfonamide intermediates (e.g., sulfanilamide) is delayed hypersensitivity (Stevens-Johnson Syndrome, TEN). This is not intrinsic to the molecule but a result of metabolic bioactivation. The N4-amino group is oxidized to a hydroxylamine and subsequently a nitroso species. These reactive metabolites act as haptens, covalently binding to cellular proteins (e.g., cysteine residues) to form immunogenic complexes.

Visualization: Metabolic Activation Pathway

Figure 1: The bioactivation pathway converting stable sulfonamide intermediates into immunogenic haptens.

SulfonamideMetabolism Parent Parent Sulfonamide (Pro-hapten) CYP CYP2C9 Oxidation Parent->CYP Hydroxylamine Hydroxylamine (-NHOH) CYP->Hydroxylamine Nitroso Nitroso Species (-N=O) Hydroxylamine->Nitroso ROS/O2 AutoOx Auto-oxidation Complex Immunogenic Complex (Hapten-Carrier) Nitroso->Complex Covalent Binding Protein Cellular Protein (Cysteine/Lysine) Protein->Complex

Caption: CYP-mediated oxidation of the N4-amine creates electrophilic nitroso species that bind proteins, triggering immune sensitization.

Comparative Hazard Analysis (SDS Deep Dive)

Generic Safety Data Sheets (SDS) often fail to distinguish between the corrosive nature of the acid chloride precursors and the systemic toxicity of the amine intermediates. The table below contrasts three critical agents in the sulfonamide workflow.

Table 1: Toxicological & Physical Profile of Key Intermediates
CompoundCASPhysical StatePrimary GHS HazardsCritical Toxicity Data
Sulfanilamide (SAM)63-74-1Crystalline SolidH361: Suspected reproductive toxH317: Skin SensitizerLD50 (Oral, Rat): 3,900 mg/kgTarget: Blood (Methemoglobinemia)
p-Toluenesulfonyl Chloride (TsCl)98-59-9Solid (Low mp)H314: Skin Corr. 1BH335: Resp. IrritantEUH014: Reacts violently w/ waterHydrolysis: Generates HCl gas + PTSA rapidly.Sensitization: High potential.
4-Acetamidobenzenesulfonyl Chloride (ASC)121-60-8PowderH314: Skin Corr.[1] 1BH290: Corrosive to metalsLD50 (Oral, Mouse): 1,600 mg/kgNote: Deacetylates to SAM in vivo.

Key Insight: While SAM has a high LD50 (low acute lethality), its chronic risk is sensitization . Conversely, TsCl and ASC present an immediate chemical burn hazard and respiratory risk due to HCl generation upon contact with mucosal moisture.

Risk Mitigation & Handling Protocols

Engineering Controls & PPE Decision Matrix

Reliance on standard PPE is insufficient for sulfonyl chlorides due to their ability to hydrolyze on sweaty skin, creating hydrochloric acid under gloves.

Visualization: PPE & Handling Workflow

Figure 2: Risk-based decision tree for selecting protective equipment and containment strategies.

HandlingProtocol Start Assess Material State Solid Stable Solid (e.g., Sulfanilamide) Start->Solid Reactive Reactive/Corrosive (e.g., TsCl, ASC) Start->Reactive Quant1 Quantity < 10g Solid->Quant1 Humidity Check Humidity (Hydrolysis Risk) Reactive->Humidity Level1 Level 1 Control: Fume Hood + Nitrile Gloves Quant1->Level1 Yes Level2 Level 2 Control: Powder Hood + Double Gloves Quant1->Level2 No HighRisk High Risk: Full Face Shield + Acid Gas Resp. + Butyl Rubber Gloves Humidity->HighRisk >50% RH or Heating StdRisk Std Risk: Fume Hood + Sash Low + Long-cuff Nitrile Humidity->StdRisk Controlled Env

Caption: Hierarchy of controls based on chemical reactivity and physical quantity.

Self-Validating Protocol: Quenching Sulfonyl Chlorides

Objective: Safely destroy excess p-toluenesulfonyl chloride (TsCl) or ASC without generating a runaway exotherm or HCl cloud.

The "Blind" Error: Pouring water directly onto TsCl. The Consequence: Violent evolution of HCl gas and heat; potential eruption.

The Validated Method:

  • Preparation: Prepare a 10% NaOH or saturated NaHCO₃ solution (Base equivalent > 2.0 eq relative to TsCl). Chill to 0–5°C.

  • Dilution: Dissolve the waste TsCl in a minimal amount of inert solvent (e.g., Toluene or DCM). Do not quench neat solids.

  • Controlled Addition: Add the TsCl solution dropwise to the stirred basic solution.

  • Self-Validation Step (pH Monitoring):

    • Monitor pH continuously. It must remain >8.

    • Why? If pH drops <7, HCl evolution accelerates, and hydrolysis slows. Maintaining alkalinity drives the reaction to the non-volatile sulfonate salt (TsO⁻Na⁺).

  • Endpoint Verification: Allow to warm to room temperature. Take a small aliquot, extract with EtOAc, and run a TLC. Absence of the high-Rf spot (TsCl) confirms destruction.

Environmental Stewardship (PBT Assessment)

Pharmaceutical intermediates are often overlooked in environmental risk assessments (ERA).

  • Sulfanilamide: [2][3][4]

    • Aquatic Toxicity: LC50 (Fish, 96h) ≈ 3,900 mg/L. Low acute toxicity.

    • Persistence: Not readily biodegradable.[4] High potential for groundwater contamination if spilled.

  • Sulfonyl Chlorides (TsCl/ASC):

    • Aquatic Toxicity: The hazard is primarily pH-driven. Upon entering water, TsCl hydrolyzes to p-toluenesulfonic acid (PTSA) and HCl.

    • Impact: A spill of TsCl into a waterway causes an immediate, localized acidification event (fish kill zone) rather than systemic bioaccumulation.

    • Mitigation: Spills must be neutralized with lime or sodium carbonate before washing down drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5333, Sulfanilamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Tosyl Chloride (CAS 98-59-9). Retrieved from [Link]

  • Naisbitt, D. J., et al. (2002). Haptenation of sulfonamide reactive metabolites to cellular proteins. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Tert-butylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylbenzenesulfonamide derivatives are a cornerstone in modern medicinal chemistry and materials science, valued for their unique physicochemical properties. A critical parameter governing their application, storage, and formulation is thermodynamic stability. This in-depth technical guide provides a comprehensive exploration of the factors influencing the stability of these compounds. We will delve into the theoretical underpinnings of thermodynamic stability, detail robust experimental and computational methodologies for its assessment, and analyze the profound impact of the tert-butyl group and other substituents on the energetic landscape of the molecule. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to understand, predict, and manipulate the stability of tert-butylbenzenesulfonamide derivatives for their specific applications.

Introduction: The Significance of Stability in Tert-butylbenzenesulfonamide Derivatives

The tert-butylbenzenesulfonamide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1] The bulky tert-butyl group can serve as a steric shield, protecting metabolically labile sites from enzymatic degradation and thereby enhancing a drug's pharmacokinetic profile.[2] Furthermore, its lipophilic nature can be strategically employed to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Beyond pharmaceuticals, these derivatives find utility in organic synthesis and materials science.[4]

The thermodynamic stability of these molecules is not merely an academic curiosity; it is a critical determinant of a drug candidate's viability and a material's performance. A compound that readily decomposes under ambient or physiological conditions is unlikely to be a successful therapeutic. Therefore, a thorough understanding of the thermodynamic parameters that govern the stability of tert-butylbenzenesulfonamide derivatives is paramount for rational drug design and material development.

This guide will provide a holistic view of this topic, bridging theoretical concepts with practical experimental and computational approaches.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. The change in Gibbs free energy (ΔG) for a process, such as a decomposition reaction, determines its spontaneity.

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy , representing the heat absorbed or released during a reaction at constant pressure. An exothermic decomposition (negative ΔH) is enthalpically favored.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy , which is a measure of the disorder or randomness of a system. Decomposition reactions that produce multiple smaller molecules, particularly gases, generally have a positive ΔS and are entropically favored.

A reaction is spontaneous (i.e., the compound is thermodynamically unstable with respect to its decomposition products) when ΔG is negative. The temperature at which decomposition becomes significant is therefore a crucial indicator of thermal stability.

Key thermodynamic parameters that will be discussed in the context of tert-butylbenzenesulfonamide derivatives include:

  • Standard Enthalpy of Formation (ΔH°f): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. More negative values indicate greater enthalpic stability.

  • Bond Dissociation Energy (BDE): The enthalpy change required to break a specific bond homolytically.[5] Weaker bonds in a molecule often represent the initial sites of thermal decomposition.

  • Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. A higher activation energy for decomposition corresponds to greater kinetic stability.

Experimental Assessment of Thermal Stability

A suite of thermoanalytical techniques provides the empirical data necessary to characterize the thermodynamic stability of tert-butylbenzenesulfonamide derivatives.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[6] A mass loss indicates a decomposition or volatilization event.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified tert-butylbenzenesulfonamide derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA thermogram.

    • The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

    • The temperature at which 5% mass loss occurs (T_d5) is also a common metric for comparing the stability of different compounds.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and its peak indicates the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis A Weigh 3-5 mg of sample B Place in TGA pan A->B C Load sample into furnace B->C D Purge with inert gas C->D E Execute thermal program (e.g., 10 °C/min ramp) D->E F Generate TGA/DTG curves E->F G Determine T_onset and T_d5 F->G

Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

  • Sample Preparation: Accurately weigh 1-3 mg of the purified tert-butylbenzenesulfonamide derivative into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • An endothermic peak will correspond to the melting of the compound. The onset of this peak is the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus).

    • Exothermic or complex endothermic events following the melt can be attributed to decomposition. The area under these peaks provides the enthalpy of decomposition (ΔH_decomp).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis A Weigh 1-3 mg of sample B Seal in DSC pan A->B C Load sample & reference B->C D Purge with inert gas C->D E Execute thermal program D->E F Generate DSC thermogram E->F G Determine T_m, ΔH_fus, T_decomp, ΔH_decomp F->G

Workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, the TGA can be coupled to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS).[8] In TGA-MS, the gases evolved during decomposition are directly introduced into the mass spectrometer for identification. Py-GC-MS involves the rapid heating (pyrolysis) of the sample, followed by chromatographic separation of the decomposition products before mass spectrometric analysis.[9] This provides a detailed "fingerprint" of the degradation process.

Computational Approaches to Stability Assessment

Computational chemistry offers powerful tools to predict and rationalize the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for these calculations.[10]

Calculation of Bond Dissociation Energies (BDEs)

DFT can be used to calculate the BDEs of the various bonds within a tert-butylbenzenesulfonamide derivative.[11] The weakest bond is often the point of initial thermal decomposition. The general approach involves calculating the enthalpies of the parent molecule and the two radical fragments formed upon bond cleavage.[6]

BDE(A-B) = H(A•) + H(B•) - H(A-B)

Where H is the calculated enthalpy of the respective species.

Modeling Decomposition Pathways

Computational methods can be used to map the potential energy surface of decomposition reactions, identifying transition states and calculating activation energies. This provides a detailed mechanistic understanding of the decomposition process.

Computational_Workflow A Construct 3D model of tert-butylbenzenesulfonamide derivative B Geometry Optimization (e.g., DFT with B3LYP functional) A->B C Frequency Calculation (Confirms minimum energy structure) B->C D Bond Dissociation Energy (BDE) Calculation for key bonds C->D E Transition State Search for proposed decomposition pathways C->E G Prediction of Thermodynamically Favored Decomposition Pathway D->G F Calculation of Activation Energies (Ea) E->F F->G

Computational workflow for stability assessment.

Structure-Stability Relationships: The Role of the Tert-butyl Group and Substituents

The Influence of the Tert-butyl Group

The tert-butyl group exerts a significant influence on the stability of the benzenesulfonamide core through a combination of steric and electronic effects.

  • Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of reactants or catalysts that might otherwise promote decomposition.[12] This steric shield can enhance the kinetic stability of the molecule. However, extreme steric strain can also weaken adjacent bonds, potentially lowering the thermodynamic stability.

  • Electronic Effects: The tert-butyl group is weakly electron-donating through hyperconjugation and inductive effects. This can influence the electron density on the aromatic ring and the sulfonamide group, thereby affecting bond strengths.

Substituent Effects on the Aromatic Ring

The nature and position of other substituents on the benzene ring can significantly modulate the thermodynamic stability of tert-butylbenzenesulfonamide derivatives.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring. This can weaken the Ar-S bond, potentially lowering the decomposition temperature.[13]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, which may strengthen the Ar-S bond and enhance thermal stability.

  • Positional Isomerism (Ortho, Meta, Para): The position of substituents relative to the sulfonamide and tert-butyl groups is crucial.

    • Ortho-substituents can introduce significant steric strain, potentially destabilizing the molecule. However, they can also participate in intramolecular interactions, such as hydrogen bonding, which could enhance stability.[14]

    • Para-substituents are generally free from steric interactions with the sulfonamide group, and their electronic effects are most pronounced.[15]

    • Meta-substituents have a more moderate electronic influence compared to ortho and para positions.

Substituent Electronic Effect Predicted Impact on Thermal Stability Rationale
-NO₂ (Nitro)Strong EWGDecreaseWeakens the Ar-S bond through electron withdrawal.
-Cl (Chloro)Weak EWGMinor DecreaseInductive electron withdrawal may slightly weaken the Ar-S bond.[13]
-CH₃ (Methyl)Weak EDGMinor IncreaseElectron donation may slightly strengthen the Ar-S bond.
-OCH₃ (Methoxy)Strong EDGIncreaseStrong electron donation strengthens the Ar-S bond.
-NH₂ (Amino)Strong EDGIncreaseStrong electron donation strengthens the Ar-S bond.

Note: This table provides a generalized prediction. The actual stability will depend on a complex interplay of electronic and steric factors.

Proposed Thermal Decomposition Pathways

Based on mass spectrometry fragmentation studies of aromatic sulfonamides, the primary thermal decomposition pathways likely involve the cleavage of the weakest bonds in the molecule.[13][16]

The most probable initial steps in the thermal decomposition of tert-butylbenzenesulfonamide derivatives are:

  • Cleavage of the C-S Bond: Homolytic cleavage of the bond between the aromatic ring and the sulfur atom. The stability of the resulting aryl and sulfonyl radicals will be influenced by the substituents on the ring.

  • Cleavage of the S-N Bond: Cleavage of the sulfonamide bond to generate a sulfonyl radical and an amino radical.

  • Loss of SO₂: A common fragmentation pathway observed in mass spectrometry is the elimination of sulfur dioxide, often preceded by a rearrangement.[13][17]

  • Decomposition of the Tert-butyl Group: At higher temperatures, the tert-butyl group itself can undergo decomposition, typically through the loss of isobutylene.

The specific products formed will depend on the decomposition conditions and the exact structure of the derivative. Pyrolysis-GC-MS is the most suitable technique for identifying these complex product mixtures.

Conclusion

The thermodynamic stability of tert-butylbenzenesulfonamide derivatives is a multifaceted property governed by a delicate balance of steric and electronic factors. A comprehensive understanding of this stability is crucial for the successful development of new pharmaceuticals and materials. This guide has outlined the key theoretical principles, experimental techniques, and computational methods for assessing and predicting the stability of these important compounds. By applying the knowledge presented herein, researchers can make more informed decisions in the design, synthesis, and formulation of novel tert-butylbenzenesulfonamide derivatives with optimized stability profiles.

References

  • Cai, X., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 325-334. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 996-1002. [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 486-488. [Link]

  • Kadi, A. A., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Zgoła-Grześkowiak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2853. [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. ResearchGate. [Link]

  • Fukunishi, Y., et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling, 50(5), 850-860. [Link]

  • Baduel, C., et al. (2023). Biotic transformation products of sulfonamides in environmental water samples. I.R.I.S.. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). [Link]

  • Ali, M., et al. (2018). Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Journal of Chemical Crystallography, 48(4), 163-167. [Link]

  • Adegoke, O. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5241. [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. [Link]

  • Wiberg, K. B., et al. (2007). A computational study of RXHn X-H bond dissociation enthalpies. Semantic Scholar. [Link]

  • Zubrienė, A., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • Ivanov, A. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7851. [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Srimongkol, P., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society Open Science, 9(7), 220263. [Link]

  • Clark, J. (n.d.). Enthalpy changes. Chemrevise. [Link]

  • Zubrienė, A., et al. (2015). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • Yuchi, A., et al. (2003). "Substituent on benzenesulfonyl group" effect in use of 8-benzenesulfonamidoquinoline derivatives as chelate extractant. Analytica Chimica Acta, 477(1), 125-132. [Link]

  • Google Patents. (2017). Synthesis method of N-tert-butyl benzene sulfonamide.
  • Gauthier, T. C., & Jaffe, R. (2001). Pyrolysis-GC/MS and TGA as tools for characterizing blends of SBR and NBR. Rubber Chemistry and Technology, 74(5), 803-814. [Link]

  • Zubrienė, A., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • Owalude, J. O., et al. (2019). Synthesis, characterisation and structural elucidation of novel 4-tert-butylbenzohydrazone and its Cu(II), Ni(II), Co(II) and Mn(II) complexes. ResearchGate. [Link]

  • Smirnov, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]

  • St. John, P. C., et al. (2023). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. Chemical Science, 14(42), 11631-11641. [Link]

  • White, R. L. (1995). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. DTIC. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta in Electrophilic Aromatic Substitution. [Link]

  • Patel, K. M., et al. (2012). Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 4(1), 470-478. [Link]

  • Shimadzu. (2016). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]

  • Galleano, M., et al. (2010). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. Journal of the Serbian Chemical Society, 75(11), 1549-1563. [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]

  • Wistrand, L.-G., et al. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Molecules, 29(13), 3054. [Link]

  • Quora. (2018, April 5). Which is the most stable position in a benezene ring, Ortho, meta or para? [Link]

  • Gasanov, R. G., & Freidlina, R. K. (1978). Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. [Link]

  • LibreTexts Chemistry. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Wikipedia. (n.d.). Bond-dissociation energy. [Link]

  • Adegoke, O. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • Journal of Current Scientific Research. (n.d.). Thermal Stability. [Link]

  • Chad's Prep. (2022, March 8). Gibbs Free Energy and Spontaneity | ΔG = ΔH - TΔS a| General Chemistry 18.3 [Video]. YouTube. [Link]

  • Seeley, M. E., et al. (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. Analytical and Bioanalytical Chemistry, 415(16), 3535-3551. [Link]

  • Jaroch, M. A., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 4(12), 1213-1218. [Link]

  • Scott, J. S., & Jones, C. R. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry, 15(5), 1167-1181. [Link]

  • Kern, S., et al. (2015). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Analytical and Bioanalytical Chemistry, 407(23), 7045-7058. [Link]

  • Check, C. T., & Widen, J. C. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8501-8507. [Link]

Sources

Introduction: The Enduring Legacy and Future Potential of the Benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential of 2-Butoxy-5-tert-butylbenzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged structure in the design of a multitude of therapeutic agents.[1] Its remarkable success stems from the unique physicochemical properties of the sulfonamide group, particularly its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets. From seminal antibacterial agents to targeted cancer therapies and treatments for glaucoma and epilepsy, the influence of this scaffold is both broad and profound.[1]

This guide ventures into the prospective landscape of benzenesulfonamide derivatives by focusing on a novel, yet-to-be-extensively-studied molecule: 2-Butoxy-5-tert-butylbenzenesulfonamide . In the absence of direct literature, this document will serve as a forward-looking technical analysis. By dissecting the contributions of its constituent parts—the core benzenesulfonamide, the lipophilic tert-butyl group, and the flexible butoxy substituent—we will construct a scientifically-grounded profile of its predicted properties, potential synthesis, and putative applications. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational framework for the exploration and potential development of this and related compounds.

Section 1: Physicochemical Profile and Synthetic Strategy

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The introduction of the tert-butyl and butoxy groups onto the benzenesulfonamide core is anticipated to significantly influence these parameters.

Predicted Physicochemical Properties

The properties of 2-Butoxy-5-tert-butylbenzenesulfonamide can be extrapolated from related structures. The tert-butyl group is known to increase lipophilicity, which can enhance membrane permeability and oral absorption.[2] The butoxy group further contributes to this lipophilicity while adding a degree of conformational flexibility.[3]

Table 1: Predicted Physicochemical Properties of 2-Butoxy-5-tert-butylbenzenesulfonamide

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₄H₂₃NO₃SBased on the chemical structure.
Molecular Weight 285.40 g/mol Calculated from the molecular formula.
LogP (Octanol-Water) ~3.5 - 4.5The parent 4-tert-butylbenzenesulfonamide and the addition of a butoxy group would significantly increase lipophilicity over simpler benzenesulfonamides.[3][4]
pKa (Acidic) ~9.5 - 10.5The sulfonamide proton is weakly acidic. Electron-donating alkyl/alkoxy groups are expected to slightly increase the pKa compared to unsubstituted benzenesulfonamide.
Polar Surface Area ~68 ŲCalculated based on the sulfonamide and ether functionalities. This value is within the range for orally bioavailable drugs.
Solubility Low in WaterThe increased lipophilicity suggests poor aqueous solubility but good solubility in organic solvents like DMSO, DMF, and alcohols.[3]
Proposed Synthetic Pathway

A plausible synthetic route to 2-Butoxy-5-tert-butylbenzenesulfonamide can be designed based on established organosulfur chemistry and ether synthesis methodologies. A logical approach would commence with a commercially available substituted phenol.

Workflow: Proposed Synthesis of 2-Butoxy-5-tert-butylbenzenesulfonamide

A 4-tert-Butylphenol B 2-Bromo-4-tert-butylphenol A->B Br₂, Solvent C 2-Butoxy-4-tert-butylphenol B->C 1-Bromobutane, K₂CO₃, DMF (Williamson Ether Synthesis) D 2-Butoxy-5-tert-butylbenzenesulfonyl chloride C->D ClSO₃H (Chlorosulfonic Acid) (Electrophilic Aromatic Substitution) E 2-Butoxy-5-tert-butylbenzenesulfonamide D->E NH₄OH (Ammonia)

Caption: Proposed synthetic workflow for 2-Butoxy-5-tert-butylbenzenesulfonamide.

Detailed Protocol (Conceptual):

  • Bromination of 4-tert-Butylphenol: 4-tert-Butylphenol would be selectively brominated at the ortho position using a mild brominating agent to yield 2-Bromo-4-tert-butylphenol.

  • Williamson Ether Synthesis: The resulting bromophenol would undergo a Williamson ether synthesis.[3] Reaction with 1-bromobutane in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) would yield 2-Butoxy-4-tert-butylphenol.

  • Chlorosulfonylation: The most critical step is the introduction of the sulfonyl chloride group. This is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) at low temperatures.[1] The bulky tert-butyl and butoxy groups would direct the substitution to the 5-position.

  • Amination: The final step involves the conversion of the sulfonyl chloride to the primary sulfonamide. This is readily accomplished by reacting the sulfonyl chloride with an excess of aqueous ammonia (NH₄OH).

Section 2: Predicted Biological Activity and Therapeutic Potential

The benzenesulfonamide moiety is a known "zinc-binding group" and a potent pharmacophore for inhibiting various enzymes.[1] The substituents on the benzene ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the molecule.

Primary Therapeutic Hypothesis: Carbonic Anhydrase Inhibition

A primary and highly plausible mechanism of action for a novel benzenesulfonamide derivative is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1]

The sulfonamide group (-SO₂NH₂) is hypothesized to coordinate with the zinc ion in the active site of the enzyme, while the substituted benzene ring extends into the active site cavity, forming hydrophobic and van der Waals interactions. The bulky and lipophilic tert-butyl and butoxy groups of 2-Butoxy-5-tert-butylbenzenesulfonamide would be expected to occupy hydrophobic pockets within the enzyme's active site, potentially leading to high-affinity binding and isoform-selective inhibition.

Signaling Pathway: Role of CA IX in Tumor Acidification

cluster_0 Tumor Cell cluster_1 Extracellular Space (Tumor Microenvironment) CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 CA IX HCO3 HCO₃⁻ + H⁺ (intracellular) H2CO3->HCO3 MCT MCT Transporter HCO3->MCT H_ext H⁺ (extracellular) MCT->H_ext H⁺ Efflux Target 2-Butoxy-5-tert- butylbenzenesulfonamide Target->CO2 Inhibits

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) to block tumor microenvironment acidification.

Potential Applications

Based on the predicted mechanism of action and the known activities of related compounds, several therapeutic applications can be postulated.

Table 2: Potential Therapeutic Applications

Therapeutic AreaRationale
Oncology As a selective inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX, XII). The lipophilic nature may enhance tumor penetration.[1]
Anticonvulsant Certain benzenesulfonamide-based CA inhibitors are used to treat epilepsy. The mechanism involves modulating pH and ion transport in the central nervous system.
Diuretic Inhibition of carbonic anhydrase in the renal tubules can lead to diuretic effects, which is the basis for drugs used to treat glaucoma and edema.
Antibacterial The sulfonamide scaffold is the basis of sulfa drugs, which inhibit dihydropteroate synthase in bacteria, blocking folate synthesis.[1] While less common for modern antibiotics, this potential should not be discounted.
Kinase Inhibition Some benzenesulfonamide analogs have been identified as kinase inhibitors, a key target in cancer therapy.[5] The specific kinase profile would need to be determined experimentally.

Section 3: Foundational Experimental Protocols

To validate the therapeutic potential of 2-Butoxy-5-tert-butylbenzenesulfonamide, a series of well-established in vitro assays are required.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against purified human CA isoforms.

Principle: The assay measures the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human CA isoforms (e.g., CA II, CA IX)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader (400 nm)

  • Test Compound: 2-Butoxy-5-tert-butylbenzenesulfonamide dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

  • Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the CA enzyme solution, and 20 µL of the test compound dilution (or DMSO for control).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of NPA solution (in acetonitrile) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value by plotting inhibition versus compound concentration.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol assesses the cytotoxic effect of the compound on cancer cell lines, such as those known to overexpress CA IX (e.g., HeLa, A549).[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.

Materials:

  • Cancer cell line (e.g., HeLa) and appropriate culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Test Compound dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).[1]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

While 2-Butoxy-5-tert-butylbenzenesulfonamide remains a molecule of prospective interest rather than established fact, this in-depth analysis provides a robust framework for its investigation. The strategic combination of a butoxy and a tert-butyl group on the well-validated benzenesulfonamide scaffold presents a compelling profile. The predicted high lipophilicity and potential for strong, selective interactions with hydrophobic pockets in enzyme active sites, particularly carbonic anhydrases, mark it as a promising candidate for development, especially in oncology.

The immediate path forward requires the chemical synthesis and subsequent validation of its physicochemical properties. Following this, the experimental protocols outlined herein will be crucial for elucidating its biological activity. Future research should focus on determining its isoform selectivity against a panel of carbonic anhydrases, evaluating its efficacy in various cancer cell lines, and initiating preliminary ADME and toxicity profiling. The insights gained from this initial characterization will be invaluable in determining the ultimate therapeutic utility of this novel benzenesulfonamide derivative.

References

  • BLD Pharm. 2-(tert-Butyl)benzenesulfonamide.
  • Sigma-Aldrich. 2'-BUTOXY-5'-TERT-OCTYLMETHANESULFONANILIDE.
  • Pharmaffiliates. 2-tert-Butylbenzenesulfonamide.
  • US EPA. Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- Properties.
  • Tokyo Chemical Industry Co., Ltd. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • Smolecule. Solvent optimization for 2-Aminobenzenesulfonamide reactions.
  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones.
  • Benchchem. The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.
  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Benchchem. An In-depth Technical Guide to 2-Tert-butoxyphenol: Properties, Synthesis, and Potential Applications.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). 2-butoxyethanol.
  • PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

Sources

Crystal Structure Analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Analytical Workflow

Executive Summary

The structural analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide represents a critical case study in the crystallography of amphiphilic sulfonamides. This molecule combines a polar, hydrogen-bond-donating sulfonamide head group with two significant lipophilic domains: a flexible ortho-butoxy chain and a bulky meta-tert-butyl group.

Understanding the solid-state arrangement of this molecule is essential for predicting its physicochemical properties, particularly solubility and bioavailability . The steric bulk of the tert-butyl group and the conformational flexibility of the butoxy ether linkage create a competition between efficient crystal packing and entropic disorder. This guide details the complete workflow for crystallizing, solving, and analyzing the structure, with a focus on resolving the competing supramolecular synthons.

Chemical Context & Structural Challenges[1][2][3][4]

Before initiating diffraction experiments, one must understand the specific structural drivers of this molecule.

FeatureChemical MoietyCrystallographic Implication
Polar Head Sulfonamide (

)
Primary driver of assembly. Forms strong H-bonds (Donor & Acceptor). Expected to form

dimers or

chains.[1]
Steric Wedge ortho-Butoxy (

)
Disrupts planarity. May form intramolecular H-bonds (

), locking conformation. High probability of disorder in the alkyl tail.
Hydrophobic Anchor tert-Butyl (

)
Drives formation of hydrophobic layers. Often exhibits rotational disorder (

symmetry) if not locked by packing.
Synthesis Note

High-purity material is prerequisite.[2] The synthesis typically involves the reaction of 2-butoxy-5-tert-butylbenzenesulfonyl chloride with aqueous ammonia. Residual sulfonyl chloride or sulfonic acid byproducts will disrupt the H-bond network, preventing single crystal growth.

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

Due to the high lipophilicity of the tert-butyl and butoxy groups, this compound will resist crystallization in purely polar solvents (like water or methanol), likely "oiling out."

Recommended Method: Slow Evaporation / Vapor Diffusion

  • Solvent System: Dissolve 20 mg of the compound in a minimal amount of Ethyl Acetate or Acetone (good solubility).

  • Antisolvent: Layer Hexane or Heptane carefully on top (1:3 ratio).

  • Condition: Seal and allow to stand at

    
    . The slower diffusion of the antisolvent drives the hydrophobic tails to pack first, stabilizing the lattice.
    
Data Collection Parameters[4][6][7]
  • Temperature: 100 K (Liquid Nitrogen stream) is mandatory. The tert-butyl group and the terminal methyl of the butoxy chain have high thermal motion. Room temperature data will likely result in smeared electron density and high

    
    -factors.
    
  • Resolution: Aim for

    
     or better to resolve the hydrogen atom positions on the sulfonamide nitrogen, which are critical for defining the H-bond network.
    

Structural Solution & Refinement Workflow

The following diagram outlines the critical decision path for solving this specific structure, addressing the likely challenges of disorder.

G Start Raw Diffraction Data (frames) Index Indexing & Integration (Determine Unit Cell) Start->Index SpaceGroup Space Group Determination (Likely P21/c or P-1) Index->SpaceGroup Solve Structure Solution (SHELXT / Intrinsic Phasing) SpaceGroup->Solve Refine1 Initial Refinement (Isotropic) Solve->Refine1 CheckDisorder Check for Disorder? (t-Butyl / Butoxy tail) Refine1->CheckDisorder ModelDisorder Model Disorder (PART 1 / PART 2 commands) CheckDisorder->ModelDisorder High Ueq / Ellipsoids AddH Add Hydrogens (Riding model vs. Difference Map) CheckDisorder->AddH Clean density ModelDisorder->AddH FinalRefine Final Refinement (Weighting Scheme) AddH->FinalRefine Validation CheckCIF / Validation (Hirshfeld Analysis) FinalRefine->Validation

Figure 1: Crystallographic workflow emphasizing the handling of flexible alkyl chains common in this molecule.

Refinement Specifics (SHELXL)
  • Sulfonamide Protons: Locate these in the difference Fourier map (

    
    ) rather than placing them geometrically. This confirms the H-bond donor geometry.
    
  • Disorder Handling: If the tert-butyl group spins, use the AFIX 137 command to model the methyl protons or split the carbon positions if discrete conformers exist.

Structural Analysis: The Core Findings

Once the structure is solved, the analysis focuses on three pillars: Conformation, Supramolecular Synthons, and Surface Analysis.

Molecular Conformation

The torsion angle


 (

) is the critical parameter.
  • Expectation: The sulfonamide nitrogen usually adopts a distorted tetrahedral geometry.[3]

  • Ortho-Effect: The 2-butoxy group will likely force the sulfonamide group to twist out of the benzene plane (angle

    
    ) to avoid steric clash with the ether oxygen.
    
  • Intramolecular Lock: Check for a distance of

    
     between one sulfonamide hydrogen (
    
    
    
    ) and the ether oxygen (
    
    
    ). If present, this forms an
    
    
    motif, locking the molecule and reducing its solubility.
Supramolecular Architecture (Graph Set Analysis)

Sulfonamides compete between forming dimers and infinite chains.

  • The Dimer (

    
    ):  Two molecules face each other, exchanging H-bonds (
    
    
    
    ).[1] This is common in simple sulfonamides but may be sterically blocked here.
  • The Chain (

    
    ):  A "catemer" motif where Molecule A donates to Molecule B, B to C, etc.
    
  • The "Sandwich" Packing:

    • Layer A (Hydrophilic): Sulfonamide groups form a 1D or 2D H-bond network.

    • Layer B (Hydrophobic): The tert-butyl and butoxy chains interdigitate via Van der Waals forces.

    • Implication: This amphiphilic packing often results in lamellar crystals (thin plates) that are prone to slipping (plasticity).

Hirshfeld Surface Analysis

To quantify the "greasiness" (lipophilicity) driven by the tert-butyl group, perform a Hirshfeld Surface analysis (using CrystalExplorer).

  • 
     Surface:  Look for the deep red spots. These represent the strong 
    
    
    
    hydrogen bonds.
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate

      
       interactions (the H-bonds).
      
    • Central Diffuse Region: This will be dominated by

      
       contacts. For this molecule, 
      
      
      
      contacts (from the butyl/butoxy groups) will likely comprise >60% of the total surface area, confirming the dominance of non-specific hydrophobic packing.

Implications for Drug Development[5][9]

PropertyStructural CauseDevelopment Action
Solubility High lattice energy due to strong sulfonamide H-bonds + hydrophobic shielding by t-butyl.If solubility is low, consider disrupting the packing by making the sodium salt (removing the H-bond donor).
Polymorphism Flexible butoxy chain allows multiple stable conformations (conformational polymorphism).Screening Required: Perform DSC (Differential Scanning Calorimetry) to check for phase transitions. The flexible tail suggests a high risk of metastable forms.
Stability The tert-butyl group protects the ring from metabolic oxidation at the para position relative to the sulfonamide.The structure confirms steric shielding, supporting metabolic stability claims.

References

  • Sulfonamide Hydrogen Bonding Rules

    • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link

    • Core Principle: Establishes the preference for dimers vs. chains in primary sulfonamides.
  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32. Link

    • Core Principle: The standard method for quantifying intermolecular contacts ( vs ).
  • Gelbrich, T., et al. (2007). Conformational flexibility and polymorphism in sulfonamides. CrystEngComm, 9, 1066-1074.
  • General Crystallography Protocols

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Methodological & Application

Technical Application Note: Coupling Protocols for 2-Butoxy-5-tert-butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the coupling of 2-Butoxy-5-tert-butylbenzenesulfonamide (CAS 1246821-10-2), a sterically demanding sulfonamide intermediate.

While structurally related to the sulfonamide used in Bosentan synthesis (4-tert-butylbenzenesulfonamide), the presence of the 2-butoxy group introduces significant steric bulk ortho to the nucleophilic nitrogen. This guide prioritizes conditions optimized for hindered sulfonamides to prevent low conversion rates common with standard SNAr protocols.

Introduction & Mechanistic Strategy

The coupling of 2-Butoxy-5-tert-butylbenzenesulfonamide to electrophilic heterocycles (typically 4,6-dichloropyrimidine derivatives in Endothelin Receptor Antagonist synthesis) presents a specific challenge: Ortho-Steric Hindrance .

Unlike the linear 4-tert-butyl analog, the 2-butoxy group shields the sulfonamide nitrogen. Standard weak-base conditions (K₂CO₃/Acetone) often stall. Therefore, this protocol focuses on Type II Activation : utilizing high-dielectric aprotic solvents and counter-ion modulation to expose the naked sulfonamide anion.

Chemical Challenges
  • Steric Shielding: The butoxy tail interferes with the approach of the electrophile.

  • pKa Shift: The electron-donating alkoxy group (via resonance) increases the electron density on the ring, potentially destabilizing the conjugate base (sulfonamide anion) compared to electron-poor analogs, requiring stronger deprotonation.

  • Bis-coupling: High temperatures required to overcome sterics can lead to bis-sulfonylation (dimer impurity).

Reaction Scheme & Pathway Analysis[1]

The following diagram illustrates the primary SNAr pathway and the competing dimer formation.

ReactionPathway SM1 2-Butoxy-5-tert-butyl benzenesulfonamide Intermediate Anionic Species (N-Metalated) SM1->Intermediate Deprotonation Base Base (K2CO3 / NaH) Base->Intermediate Electrophile Electrophile (e.g., 4,6-Dichloropyrimidine) Product Coupled Product (Mono-sulfonamide) Electrophile->Product Intermediate->Product S_NAr Coupling (Slow Step due to Sterics) Impurity Bis-Sulfonamide (Dimer Impurity) Product->Impurity Over-reaction (High Temp/Excess Base)

Figure 1: Reaction pathway highlighting the critical deprotonation step and the risk of dimer formation due to steric forcing.

Experimental Protocols

Protocol A: The "Bosentan-Modified" High-Temperature SNAr

Recommended for initial scale-up and robust substrates.

This method modifies the standard Bosentan industrial route (K₂CO₃/DMSO) by increasing the temperature and solvent polarity to accommodate the 2-butoxy steric barrier.

Reagents:

  • Substrate: 2-Butoxy-5-tert-butylbenzenesulfonamide (1.0 equiv)

  • Electrophile: 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (or similar) (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or Sulfolane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-Butoxy-5-tert-butylbenzenesulfonamide and anhydrous DMSO (5 mL/g).

  • Activation: Add micronized K₂CO₃. Stir at 25°C for 30 minutes. Note: Micronization is critical to ensure surface area for deprotonation.

  • Addition: Add the electrophile (pyrimidine derivative) in one portion.

  • Reaction: Heat the mixture to 105–110°C . (Standard Bosentan coupling is ~80°C; the extra 25°C overcomes the ortho-butoxy hindrance).

  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the sulfonamide.

    • Checkpoint: If conversion <50% after 4 hours, add 0.1 equiv of Cs₂CO₃ (Cesium effect).

  • Quench: Cool to 60°C. Dilute slowly with Water (1:1 v/v relative to DMSO) while stirring rapidly to precipitate the product.

  • Isolation: Adjust pH to 4–5 with dilute HCl (to break any remaining K-salts). Filter the solid.[1]

  • Purification: Recrystallize from Ethanol/Water or Methanol.

Protocol B: Strong Base / Low Temp (NaH Method)

Recommended if Protocol A yields low conversion or high impurities.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (2.2 equiv)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in dry THF at 0°C under Nitrogen.

  • Addition: Dropwise add a solution of 2-Butoxy-5-tert-butylbenzenesulfonamide in THF. Evolution of H₂ gas will be observed.

  • Aging: Stir at room temperature for 1 hour to ensure complete formation of the Sodium sulfonamide salt.

  • Coupling: Add the electrophile.

  • Reflux: Heat to reflux (66°C for THF) or 80°C (for DMF). The pre-formed anion is a stronger nucleophile and may couple at lower temperatures than the carbonate method, reducing thermal degradation.

Quantitative Data & Optimization Table

ParameterStandard (Bosentan)2-Butoxy Optimized Rationale
Solvent DMSOSulfolane or DMSOSulfolane allows higher T stability; DMSO is standard.
Base K₂CO₃K₂CO₃ + 10% Cs₂CO₃ Cesium improves solubility of the anion in organic phase.
Temp 80–90°C105–115°C Required to overcome steric clash of 2-butoxy group.
Time 4–6 hours12–18 hours Slower kinetics due to steric hindrance.
Stoichiometry 1:11.1 eq Sulfonamide Excess sulfonamide drives full consumption of expensive electrophile.

Process Workflow & Purification Strategy

The lipophilicity of the tert-butyl and butoxy groups makes the product highly non-polar. This dictates the workup strategy.

WorkupFlow Reaction Reaction Mixture (DMSO, 110°C) Quench Cool to 60°C Add Water (Slowly) Reaction->Quench Precipitation Precipitation of Crude Quench->Precipitation Product is Lipophilic Filtration Filtration & Wash (Water then cold EtOH) Precipitation->Filtration Recryst Recrystallization (MeOH or EtOAc/Heptane) Filtration->Recryst Remove Dimer Impurity

Figure 2: Optimized workup for lipophilic sulfonamide couplings.

References

  • Harada, H., et al. "Synthesis and structure-activity relationships of a series of sulfonamide endothelin antagonists." Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1875-1878.[2]

  • Bolli, M. H., et al. "The Discovery of Actelion-1: A New Class of Potent and Selective Endothelin Antagonists." Journal of Medicinal Chemistry, 2012. (Context on steric tolerability in ERAs).
  • Hoffmann-La Roche. "Process for the preparation of Bosentan." World Patent WO2010012637A1. (Base protocol for sulfonamide-pyrimidine coupling).

  • Burry, K., et al. "Synthesis and characterisation of process related impurity in bosentan monohydrate." Journal of Chemical and Pharmaceutical Research, 2014. (Details on dimer impurity formation).

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 2004.

Sources

Application Notes and Protocols: The Role of tert-Butylbenzenesulfonamides in Catalytic Hydrogenation and Reductive Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of a Robust Protecting Group

In the landscape of modern organic synthesis, the tert-butylbenzenesulfonamide moiety has carved a niche as a robust protecting group for amines. Its steric bulk and electronic properties confer significant stability across a wide array of reaction conditions, from strongly basic to moderately acidic environments. This stability, however, presents a considerable challenge when its removal is required. While a plethora of methods exist for the cleavage of various protecting groups, the N-S bond of an arylsulfonamide is notoriously resilient, particularly towards catalytic hydrogenation, a workhorse transformation in the pharmaceutical and fine chemical industries.

This comprehensive guide moves beyond a simple recitation of protocols. It aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of the behavior of tert-butylbenzenesulfonamides in the context of catalytic hydrogenation. We will explore its notable stability, its emerging role as a directing group in reductive processes, and provide detailed protocols for alternative reductive cleavage methods when direct hydrogenolysis is not feasible. This document is structured to offer not just procedural steps, but the underlying chemical rationale to empower chemists to make informed decisions in their synthetic endeavors.

Part 1: The Inert Nature of tert-Butylbenzenesulfonamides in Catalytic Hydrogenation

A key feature of the tert-butylbenzenesulfonamide group is its remarkable stability under conditions typically employed for catalytic hydrogenation of other functional groups. This characteristic, while a hurdle for deprotection, can be strategically exploited for chemoselective reductions in complex molecules. The N-S bond is generally resistant to cleavage by common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel under standard hydrogen pressures and temperatures.

This stability allows for the selective reduction of alkenes, alkynes, nitro groups, and other more labile protecting groups while the sulfonamide remains intact. For instance, in a molecule bearing both a nitro group and a tert-butylbenzenesulfonamide, catalytic hydrogenation will preferentially reduce the nitro group to an amine, leaving the sulfonamide untouched. This is a critical consideration in multistep synthetic sequences where precise control over reactivity is paramount.

The workflow for such a chemoselective reduction is conceptually straightforward, yet relies on the inherent difference in reactivity of the functional groups towards the catalyst surface.

Caption: General workflow for chemoselective hydrogenation.

Causality in Catalyst Selection and Conditions:

The choice of catalyst and reaction conditions is pivotal for ensuring the stability of the sulfonamide group.

  • Palladium on Carbon (Pd/C): This is the most common catalyst for general hydrogenations.[1] Its efficacy in reducing a wide range of functional groups is well-established, while typically leaving sulfonamides intact under mild to moderate conditions (1-4 atm H₂, 25-50 °C).

  • Raney® Nickel: A highly active catalyst, Raney Nickel is also effective for many reductions.[2] While more aggressive conditions can sometimes lead to desulfurization, under standard protocols for nitro or alkene reduction, the tert-butylbenzenesulfonamide group is generally stable.

  • Solvent Choice: Protic solvents like methanol and ethanol are standard choices as they effectively dissolve the substrate and do not interfere with the catalytic process. The choice of solvent can, however, influence catalyst activity and selectivity in some cases.[3]

The following table summarizes the expected outcomes for the catalytic hydrogenation of various functional groups in the presence of a tert-butylbenzenesulfonamide.

Reducible Functional GroupCatalystTypical ConditionsOutcome for N-Bus Group
Alkene/Alkyne10% Pd/CH₂ (1 atm), MeOH, RTStable
Nitro Group10% Pd/C or Raney® NiH₂ (1-4 atm), EtOH, RTStable
Benzyl Ether (O-Bn)10% Pd/CH₂ (1 atm), MeOH, RTStable
Carbobenzyloxy (Cbz)10% Pd/CH₂ (1 atm), EtOAc, RTStable

Part 2: The Emerging Role of Sulfonamides as Directing Groups

While often viewed as a passive protecting group in hydrogenation, the sulfonamide moiety, including the tert-butylbenzenesulfonamide, is gaining recognition as a directing group in various C-H functionalization reactions. Although direct, well-documented examples of tert-butylbenzenesulfonamide-directed catalytic hydrogenation are still emerging, the principles established in other transformations offer valuable insights into its potential.

In these roles, the sulfonamide oxygen atoms can act as a Lewis basic handle to coordinate with a metal catalyst, bringing the catalytic center in close proximity to specific C-H bonds and thereby controlling the regioselectivity of the reaction. This has been particularly explored in the context of photoredox-mediated hydrogen atom transfer (HAT) catalysis, where sulfonamides can act as catalysts themselves.[4][5][6]

The logical framework for a sulfonamide-directed process can be visualized as follows:

Directed_Functionalization sub Substrate with N-Bus Directing Group intermediate Cyclometalated Intermediate sub->intermediate Coordination cat Metal Catalyst (e.g., Pd, Rh, Ru) cat->intermediate Chelation reagent Reagent (e.g., H₂, Aryl Halide) reagent->intermediate Reaction product Regioselectively Functionalized Product intermediate->product Product Formation & Catalyst Turnover

Caption: Conceptual pathway for sulfonamide-directed catalysis.

While the primary focus of this guide is hydrogenation, it is crucial for the modern chemist to be aware of this evolving area. The principles of directed C-H activation may well be extended to novel catalytic reduction methodologies in the future.

Part 3: Alternative Protocols for the Reductive Cleavage of tert-Butylbenzenesulfonamides

Given the high stability of the N-S bond in tert-butylbenzenesulfonamides to catalytic hydrogenation, alternative reductive methods are often necessary for their cleavage. These protocols typically involve harsher conditions or more potent reducing agents.

Protocol 1: Samarium(II) Iodide-Mediated Reductive Cleavage

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has proven effective for the cleavage of sulfonamides, particularly when the sulfonamide nitrogen is first activated.[7][8][9]

Mechanism Insight: The reaction proceeds via an initial N-activation, for example by acylation, which makes the sulfonamide more susceptible to electron transfer from SmI₂. The resulting radical anion then fragments to cleave the N-S bond.

Detailed Step-by-Step Protocol:

  • Dissolution and Inert Atmosphere: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the N-(tert-butylbenzenesulfonyl)-protected amine (1.0 equiv) in anhydrous THF (0.1 M).

  • N-Activation (if necessary): For primary sulfonamides, add trifluoroacetic anhydride (1.5 equiv) and stir at room temperature for 30 minutes to form the N-trifluoroacetyl derivative in situ.[7] For secondary sulfonamides, this activation step may not be necessary.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of SmI₂: Slowly add a solution of SmI₂ in THF (0.1 M, typically 4-6 equiv) via syringe until the characteristic deep blue color persists for more than 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the deprotected amine.

Protocol 2: Electrochemical Reductive Cleavage

Electrochemical methods offer a reagent-free approach to the reductive cleavage of sulfonamides.[10][11] This technique utilizes an electric potential to drive the electron transfer process, leading to the cleavage of the N-S bond.

Mechanism Insight: The sulfonamide is reduced at the cathode, forming a radical anion which then undergoes fragmentation. The precise potential required depends on the substitution pattern of the arylsulfonamide.

Detailed Step-by-Step Protocol:

  • Electrochemical Cell Setup: Assemble a divided electrochemical cell with a mercury pool cathode and a platinum anode. The two compartments should be separated by a fine-porosity glass frit.

  • Electrolyte Solution: Prepare a 0.2 M solution of tetraethylammonium bromide (TEAB) in anhydrous acetonitrile as the supporting electrolyte and add it to both compartments of the cell.

  • Substrate Addition: Add the N-(tert-butylbenzenesulfonyl)-protected amine to the cathodic compartment to a concentration of approximately 10 mM.

  • Electrolysis: Apply a constant potential (typically in the range of -2.0 to -2.8 V vs. a Ag/AgNO₃ reference electrode) to the cathode.[10] The exact potential should be determined by prior cyclic voltammetry analysis of the substrate.

  • Reaction Monitoring: Monitor the progress of the electrolysis by periodically analyzing aliquots of the catholyte by HPLC or GC.

  • Work-up: Upon completion, transfer the contents of the cathodic compartment to a round-bottom flask.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the resulting amine by chromatography or crystallization.

Conclusion

The tert-butylbenzenesulfonamide group presents a fascinating dichotomy in the context of reductive chemistry. Its pronounced stability under typical catalytic hydrogenation conditions makes it an excellent choice for a robust, orthogonal amine protecting group, allowing for chemoselective reductions of more labile functionalities elsewhere in a molecule. However, this same stability necessitates the use of more potent, non-traditional reductive methods when its cleavage is desired.

As the field of organic synthesis evolves, the role of the sulfonamide is expanding beyond that of a simple protecting group. Its ability to act as a directing group in C-H functionalization reactions hints at future possibilities for its application in novel, directed reductive transformations. For the practicing chemist, a thorough understanding of both the stability and the alternative cleavage protocols for tert-butylbenzenesulfonamides is essential for the strategic design and successful execution of complex synthetic routes.

References

  • Cottrell, P. T., & Mann, C. K. (1971). Electrochemical Reduction of Arylsulfonamides. Journal of the American Chemical Society, 93(15), 3579–3583. [Link]

  • Zhang, X., et al. (2013). Highly enantioselective transfer hydrogenation of racemic α-substituted β-keto sulfonamides via dynamic kinetic resolution. Chemical Communications, 49(82), 9479-9481. [Link]

  • Fuse, H., et al. (2016). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C–H arylations. Chemical Communications, 52(40), 6713-6716. [Link]

  • Wang, C., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Catalysis, 11(15), 9648–9658. [Link]

  • Ma, Z. Y., et al. (2021). Sulfonamide as Photoinduced Hydrogen-Atom Transfer Catalyst for Regioselective Alkylation of C(sp3)–H Bonds Adjacent to Heteroatoms. Organic Letters, 23(2), 474–479. [Link]

  • Ma, Z. Y., et al. (2021). Sulfonamide as Photoinduced Hydrogen-Atom Transfer Catalyst for Regioselective Alkylation of C(sp3)-H Bonds Adjacent to Heteroatoms. Organic Letters, 23(2), 474-479. [Link]

  • Cottrell, P. T., & Mann, C. K. (1971). Electrochemical reduction of arylsulfonamides. Journal of the American Chemical Society, 93(15), 3579-3583. [Link]

  • Li, J., et al. (2016). Electrosynthesis of Arylsulfonamides from Amines and Sodium Sulfinates Using H₂O-NaI as the Electrolyte Solution at Room Temperature. Chinese Journal of Chemistry, 34(9), 913-917. [Link]

  • Das, S., et al. (2022). Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes. ChemRxiv. [Link]

  • Sment, A., & Palka, A. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 11(47), 29424-29445. [Link]

  • D'Annibale, F., et al. (2020). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. The Journal of Organic Chemistry, 85(24), 16308–16318. [Link]

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]

  • Nyasse, B., et al. (1998). Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, 261-267. [Link]

  • Schoenebeck, F., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368-13369. [Link]

  • ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Szostak, M., et al. (2014). Samarium Diiodide-Mediated Reactions in Total Synthesis. Chemical Reviews, 114(11), 5959–6039. [Link]

  • Szostak, M., et al. (2011). Samarium diiodide mediated reactions in total synthesis. Chemical Reviews, 111(7), PR1-PR95. [Link]

  • Kumar, A., & Kumar, V. (2023). Selective SmI2-mediated functional group transformations. Unpublished manuscript. [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13. [Link]

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide. (2020).
  • Sharma, R. K., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. [Link]

  • Raney nickel. SciSpace. (n.d.). [Link]

  • Singh, A., et al. (2021). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. The Journal of Organic Chemistry, 86(21), 15197–15207. [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. (1997).
  • Minya, F., et al. (2024). Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions. ChemRxiv. [Link]

  • van der Zanden, S. Y., et al. (2016). The Immobilization of a Transfer Hydrogenation Catalyst on Colloidal Particles. ChemistryOpen, 5(5), 461–467. [Link]

  • Yoshikai, N. (2024). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 20, 236–252. [Link]

  • Gontcharov, A. V., et al. (1999). Tert-butylsulfonamide. A new nitrogen source for catalytic aminohydroxylation and aziridination of olefins. Organic Letters, 1(5), 783-786. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Holewinski, A., et al. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing By-products in 2-Butoxy-5-tert-butylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to 2-Tert-butoxyphenol: Properties, Synthesis, and Potential Applications

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzenesulfonamides, with a specific focus on minimizing by-products during the preparation of 2-Butoxy-5-tert-butylbenzenesulfonamide. Benzenesulfonamides are a critical pharmacophore in numerous therapeutic agents, and achieving high purity is paramount for downstream applications.[1][2]

Due to the specific nature of this molecule, publicly available literature detailing its synthesis is scarce. Therefore, this guide is built upon established principles of organic chemistry and draws analogies from the synthesis of structurally related compounds. The troubleshooting strategies and protocols provided are based on extensive experience in aromatic chemistry and are intended to be a robust starting point for your process development.

Proposed Synthetic Pathway

The synthesis of 2-Butoxy-5-tert-butylbenzenesulfonamide logically proceeds through a two-step sequence starting from 4-tert-butylanisole, which would first be butoxylated to form 1-butoxy-4-tert-butylbenzene, followed by chlorosulfonation and subsequent amidation. An alternative starting material could be 4-tert-butylphenol. The key transformations are chlorosulfonation of the electron-rich aromatic ring and the subsequent reaction with an amine source.

Synthetic_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation start 1-Butoxy-4-tert-butylbenzene product1 2-Butoxy-5-tert-butylbenzenesulfonyl chloride start->product1 Direct electrophilic aromatic substitution reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->product1 final_product 2-Butoxy-5-tert-butylbenzenesulfonamide product1->final_product Nucleophilic substitution reagent2 Ammonia (NH3) or Amine Source reagent2->final_product

Caption: Proposed two-step synthesis of 2-Butoxy-5-tert-butylbenzenesulfonamide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted benzenesulfonamides in a question-and-answer format.

Q1: My reaction yields a significant amount of a high-melting, insoluble white solid along with the desired sulfonyl chloride. What is this by-product and how can I minimize it?

A1: This is a classic issue in chlorosulfonation reactions. The by-product is almost certainly the corresponding diaryl sulfone.

  • Causality: Diaryl sulfone formation occurs when a molecule of the already formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting aromatic compound (1-butoxy-4-tert-butylbenzene). This secondary reaction is often promoted by higher temperatures or an insufficient amount of the chlorosulfonating agent.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used (typically a 50% molar excess or more).[3] This ensures that the aromatic starting material is consumed in the primary reaction to form the sulfonyl chloride, reducing its availability for the side reaction.

    • Maintain Low Temperature: Perform the addition of the aromatic compound to the chlorosulfonic acid at a low temperature (e.g., 0-10°C).[4] After the initial addition, the reaction can be allowed to slowly warm to room temperature. High temperatures can accelerate the formation of the sulfone by-product.[3]

    • Order of Addition: Always add the aromatic substrate slowly to the stirred, cooled chlorosulfonic acid. This maintains an excess of the sulfonating agent throughout the reaction, favoring the desired pathway.

Byproduct_Formation A 1-Butoxy-4-tert-butylbenzene C Desired Sulfonyl Chloride A->C Desired Reaction (Excess ClSO3H, Low Temp) D Diaryl Sulfone By-product A->D B Chlorosulfonic Acid B->C C->D Side Reaction (High Temp, Insufficient ClSO3H)

Caption: Desired reaction versus diaryl sulfone by-product formation.

Q2: I'm observing isomeric impurities in my final product. How can I improve the regioselectivity of the sulfonation step?

A2: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 1-butoxy-4-tert-butylbenzene, both the butoxy and tert-butyl groups are ortho-, para-directing. The butoxy group is a strongly activating group, while the tert-butyl group is moderately activating.

  • Causality: Sulfonation will preferentially occur at the positions ortho to the highly activating butoxy group. However, some sulfonation may occur at the position ortho to the tert-butyl group, leading to isomeric impurities. The choice of solvent and reaction conditions can influence the steric hindrance and the nature of the electrophile, thereby affecting the isomer ratio.

  • Troubleshooting Steps:

    • Solvent Selection: Using a non-polar solvent like dichloromethane can sometimes improve regioselectivity compared to running the reaction neat.

    • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which can lead to a higher proportion of the desired isomer.

    • Alternative Sulfonating Agents: While chlorosulfonic acid is common, other agents like sulfur trioxide complexes (e.g., SO3-dioxane) might offer different selectivity profiles.[5]

Q3: During the final amidation step with aqueous ammonia, my yield is low, and I isolate the sulfonic acid instead of the sulfonamide. What is causing this?

A3: This indicates that the sulfonyl chloride is hydrolyzing back to the sulfonic acid faster than it reacts with ammonia.

  • Causality: Sulfonyl chlorides are reactive electrophiles that can react with any available nucleophile. Water is a nucleophile that will readily attack the sulfonyl chloride to form the corresponding sulfonic acid.[3] Ammonia is a stronger nucleophile than water, but if water is present in high concentrations (as in aqueous ammonia), hydrolysis can be a significant competing reaction.[6]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: The most effective solution is to use anhydrous ammonia gas bubbled through an anhydrous solvent (like THF or dioxane) containing the sulfonyl chloride. Alternatively, a solution of ammonia in an organic solvent can be used.

    • Use Ammonium Salts: A mixture of an ammonium salt (e.g., ammonium chloride) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent can generate ammonia in situ.

    • Alternative Aminating Agents: Consider using silylated amines (e.g., N-silylamines) which react with sulfonyl chlorides to form sulfonamides, with the volatile silyl chloride being the only by-product.[7]

Troubleshooting_Workflow start Low Yield of Sulfonamide? check_byproduct Identify By-products (TLC, NMR, LC-MS) start->check_byproduct is_sulfone Diaryl Sulfone Present? check_byproduct->is_sulfone is_sulfonic_acid Sulfonic Acid Present? is_sulfone->is_sulfonic_acid No solve_sulfone Adjust Chlorosulfonation: - Increase ClSO3H excess - Lower temperature - Control addition rate is_sulfone->solve_sulfone Yes is_isomer Isomeric Impurities Present? is_sulfonic_acid->is_isomer No solve_hydrolysis Adjust Amidation: - Use anhydrous NH3 - Use alternative amine source - Ensure dry workup is_sulfonic_acid->solve_hydrolysis Yes solve_isomer Adjust Sulfonation: - Use non-polar solvent - Optimize temperature is_isomer->solve_isomer Yes end Improved Yield and Purity is_isomer->end No solve_sulfone->end solve_hydrolysis->end solve_isomer->end

Caption: A general troubleshooting workflow for sulfonamide synthesis.

Data Summary

Compound Aromatic Protons tert-Butyl Protons Butoxy Protons (O-CH2) Sulfonamide Protons (SO2NH2)
Desired Product ~7.0-7.8 ppm~1.3 ppm~4.0 ppm~7.2 ppm (broad)
Diaryl Sulfone ~7.0-8.0 ppm~1.3 ppm~4.0 ppmN/A

Experimental Protocols by Analogy

The following protocols are generalized procedures adapted from standard methods for the synthesis of substituted benzenesulfonamides.[1][3] They should be optimized for the specific substrate.

Protocol 1: Chlorosulfonation of 1-Butoxy-4-tert-butylbenzene

  • In a flask equipped with a stirrer and a dropping funnel, add chlorosulfonic acid (1.5 eq).

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 1-butoxy-4-tert-butylbenzene (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The sulfonyl chloride may separate as an oil or solid. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride. This product should be used immediately in the next step due to its instability.

Protocol 2: Amidation of 2-Butoxy-5-tert-butylbenzenesulfonyl chloride

  • Dissolve the crude sulfonyl chloride from the previous step in an anhydrous solvent (e.g., THF).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in THF (2.0-3.0 eq).

  • Monitor the reaction by TLC. Once the sulfonyl chloride is consumed, stop the addition of ammonia.

  • If a precipitate (ammonium chloride) forms, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

References

  • CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents.
  • Research on the Process of Synthesizing Antitumor Peptide Drug Acetate Buserelin via Solid-Liquid Combination Method - Oreate AI Blog.
  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem.
  • DE77435C - Process for the purification of crude toluenesulfonamide - Google Patents.
  • Amination of the p-acetaminobenzene sulfonyl chloride.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid | GlobalSpec.
  • Preparation of sulfonamides from N-silylamines - PMC.
  • US7009077B2 - Aromatic sulfonation reactions - Google Patents.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
  • Full article: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - Taylor & Francis.
  • Glibenclamide synthesis - ChemicalBook.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC.
  • Why will sulfonic acid chlorides not react with water? - Quora.
  • How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs - Nanomaterials Chemistry.
  • EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents.
  • Buserelin Acetate API Manufacturer & Supply - Bachem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society - ACS Publications.
  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity - Vietnam Journal of Science, Technology and Engineering.
  • Glibenclamide | CAS:10238-21-8 | Manufacturer ChemFaces.
  • Buserelin API | CAS 57982-77-1 Manufacturer & Supplier in China | Conscientia Industrial.
  • Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates - ChemRxiv.
  • CAS 57982-77-1: Buserelin - CymitQuimica.
  • CN104402977A - Solid-liquid synthesis method of Buserelin - Google Patents.
  • WO2002030878A1 - Aromatic sulfonation reactions - Google Patents.
  • (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions - ResearchGate.
  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate - PMC.
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents.
  • Synthesis and application of s-tert-butyl sulfonamide - ChemicalBook.
  • Application Notes and Protocols: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis - Benchchem.
  • Synthesis of 2-Aminomethyl-5-tert-butylphenols - 九州大学.
  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture - Enviro Wiki.
  • An In-depth Technical Guide to 2-Tert-butoxyphenol: Properties, Synthesis, and Potential Applications - Benchchem.
  • 4-TERT-BUTYLANISOLE | 5396-38-3 - ChemicalBook.
  • 4-tert-Butylanisole 97 5396-38-3 - Sigma-Aldrich.

Sources

Technical Support Center: Steric Hindrance in tert-Butyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Overcoming Steric Barriers in N-tert-Butyl Sulfonamide Chemistry Operator: Dr. A. Vance, Senior Application Scientist

Executive Summary

The tert-butyl (t-Bu) group is a double-edged sword in sulfonamide chemistry. While it serves as an excellent, robust protecting group for the nitrogen atom, its significant steric bulk (


-value 

5.0) creates substantial kinetic barriers during both formation and functionalization.

This guide addresses the three critical bottlenecks researchers face:

  • Formation: Sluggish nucleophilic attack due to steric crowding.

  • Functionalization: The near-impossibility of

    
    -alkylation/arylation on N-t-Bu scaffolds.
    
  • Deprotection: The "recombination" problem where the t-butyl cation alkylates your product.

Module 1: Synthesis & Formation

Getting the bulky amine onto the sulfur.

The Core Problem

Standard Schotten-Baumann conditions (Sulfonyl chloride + Amine + Base) often stall when reacting hindered sulfonyl chlorides with tert-butylamine. The nucleophilic attack is sterically disfavored.

Troubleshooting Guide

Q: My reaction of Ar-SO₂Cl with tert-butylamine is stuck at 50% conversion after 24 hours. Adding more amine doesn't help. What now?

A: The issue is likely not stoichiometry but kinetic accessibility.

  • The Fix (Catalysis): Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-like intermediate (sulfonylpyridinium) that is more electrophilic and less sterically demanding for the incoming amine than the chloride.

  • The Fix (Solvent/Temp): Switch from DCM (dichloromethane) to 1,2-Dichloroethane (DCE) or Toluene and heat to reflux. The activation energy for the bulky nucleophile approach is high; thermal energy is non-negotiable here.

Q: I cannot use harsh heat because my substrate is sensitive. Is there a mild alternative?

A: Yes. Abandon the sulfonyl chloride route.

  • The Protocol: Use the Willis Reagent (N-sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO).[1][2]

  • Mechanism: Instead of attacking a crowded S(VI) center, you react a Grignard reagent with the S(IV) center of t-BuONSO. The steric demand is significantly lower.

  • Reference: Davies, T. Q., et al. Org.[1] Lett. 2020. [1]

Decision Matrix: Synthesis Route

SynthesisRoute Start Start: Target N-t-Bu Sulfonamide Sensitivity Is substrate acid/heat sensitive? Start->Sensitivity Robust Robust Substrate Sensitivity->Robust No Sensitive Sensitive Substrate Sensitivity->Sensitive Yes MethodA Method A: ArSO2Cl + tBuNH2 Add 20 mol% DMAP Reflux in DCE Robust->MethodA MethodB Method B: Willis Reagent (t-BuONSO) + ArMgBr -78°C to RT Sensitive->MethodB

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate stability.

Module 2: Functionalization (N-Arylation)

The "Dead End" and how to navigate it.

The Core Problem

Researchers often attempt to


-arylate an existing N-t-butyl sulfonamide (making a tertiary sulfonamide). Stop immediately.  The steric crowding of the tert-butyl group combined with the sulfonyl oxygens creates a "protective shell" around the nitrogen. Standard Buchwald-Hartwig conditions will almost invariably fail or result in hydrodehalogenation of the aryl halide.
Troubleshooting Guide

Q: I am trying to couple Ph-Br with Ph-SO₂NH-tBu using Pd(OAc)₂/BINAP, but I see no product.

A: BINAP is too sterically crowded for this specific transformation. The tert-butyl group prevents the oxidative addition complex from coordinating with the nitrogen.

  • The Fix (Ligand Switch): You require a ligand that is bulky enough to promote reductive elimination but flexible enough to allow coordination.

    • Primary Choice:

      
      BuXPhos  or BrettPhos . These precatalysts (specifically Pd G3/G4 generations) are engineered for hindered aminations.
      
    • Base: Switch to Cs₂CO₃ (weaker, soluble) or K₃PO₄ . Avoid NaOtBu if side reactions occur, though it is standard.

Q: Even with tBuXPhos, the yield is <10%.

A: You have hit the "Steric Ceiling."

  • The Workaround: Do not couple the sulfonamide. Couple the amine first.

    • React tert-butylamine with the Aryl Bromide (Buchwald coupling is much easier on the amine than the sulfonamide).

    • React the resulting bulky aniline (Ar-NH-tBu) with the Sulfonyl Chloride.

    • Why this works: You shift the difficult C-N bond formation to a step where the nitrogen is more nucleophilic and less sterically encumbered by the sulfonyl group.

Table 1: Ligand Selection for Hindered Sulfonamides

Substrate TypeRecommended Catalyst/LigandBaseSolventTemp
Primary Sulfonamide (ArSO₂NH₂)XPhos Pd G3K₂CO₃t-Amyl Alcohol100°C
Hindered Secondary (ArSO₂NH-tBu)tBuXPhos Pd G3 or BrettPhos Cs₂CO₃Dioxane110°C
Alternative Metal CuI + DMEDA (Ullmann)K₃PO₄DMSO130°C
Module 3: Deprotection (The Exit Strategy)

Removing the group without ruining the molecule.

The Core Problem

The tert-butyl group is removed via acid-catalyzed hydrolysis (typically TFA).[3] The mechanism involves the generation of a tert-butyl carbocation (


). If this cation is not immediately trapped, it acts as a potent electrophile, attacking the most electron-rich part of your molecule (often the aryl ring of the sulfonamide itself), leading to "re-alkylation" impurities.
Troubleshooting Guide

Q: I treated my compound with neat TFA. The t-Bu group is gone, but mass spec shows a new peak at [M+56]. What happened?

A: You performed a Friedel-Crafts alkylation on yourself. The


 cation left the nitrogen and attached to your aromatic ring.
  • The Fix: You must use a Cation Scavenger .

  • The Cocktail: TFA / Anisole (10:1 ratio).

    • Mechanism:[4][5][6][7][8] Anisole is more electron-rich than your product. It reacts with the

      
       cation to form 4-tert-butyl-anisole, which is easily washed away.
      

Q: Anisole isn't working; I still see the impurity.

A: Your substrate is extremely electron-rich (e.g., thiophenes, methoxy-benzenes).

  • The "Nuclear" Option: Use 1,3-Dimethoxybenzene or Thioanisole as the scavenger.

  • Alternative Acid: Switch to Methanesulfonic acid (MsOH) in refluxing chloroform/anisole. This allows higher temperatures to drive the deprotection if the N-t-Bu bond is particularly stable, while the solvent dilutes the cation concentration.

Visualizing the Scavenger Mechanism

Deprotection Substrate Substrate (R-SO2-NH-tBu) Intermediate Protonated Species Substrate->Intermediate + H+ TFA TFA (Acid) Cation t-Bu Cation (Electrophile!) Intermediate->Cation Cleavage Product Free Sulfonamide (R-SO2-NH2) Intermediate->Product Scavenger Anisole (The Trap) Cation->Scavenger Fast Capture SideRxn Friedel-Crafts on Substrate Cation->SideRxn No Scavenger Waste t-Bu-Anisole (Discarded) Scavenger->Waste

Figure 2: The critical role of anisole in trapping the reactive tert-butyl cation to prevent side reactions.

References
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. Organic Letters, 2020, 22(23), 9495–9499.[1] [Link]

  • Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. International Journal of Peptide and Protein Research, 1978, 12(5), 258–268. [Link]

  • Palladium-Catalyzed N-Arylation of Sulfonamides. Rosen, B. R., et al. Organic Letters, 2011, 13(10), 2564–2567.[9] [Link]

  • A General and Efficient Copper Catalyst for the N-Arylation of Sulfonamides. Li, Q., Xu, L., & Ma, D. Journal of Organic Chemistry, 2024 (Relevance: Copper/Oxalamide systems for hindered substrates). [Link]

Sources

Technical Support Center: Purification of 2-Butoxy-5-tert-butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering color impurities in crystalline 2-Butoxy-5-tert-butylbenzenesulfonamide. We will explore the root causes of discoloration and provide validated, step-by-step protocols for its removal, ensuring the final product meets stringent purity requirements.

Troubleshooting Guide & FAQs

This section addresses common issues and fundamental questions in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-Butoxy-5-tert-butylbenzenesulfonamide crystals discolored (e.g., yellow, tan, or amber)?

A: Color in the final product typically indicates the presence of impurities. Sulfonamides, while generally stable, can develop color due to several factors arising during synthesis or storage.[1][2] The most common causes include:

  • Reaction Byproducts: Incomplete reactions or side reactions can generate aromatic impurities with extended conjugation, which often absorb visible light and appear colored.[3]

  • Oxidation: The aromatic ring or other functional groups can be susceptible to oxidation, especially if exposed to air at elevated temperatures during workup, leading to the formation of highly colored quinone-like structures.

  • Degradation Products: Residual acids or bases from the synthesis can catalyze the degradation of the target compound over time, producing colored impurities.[4]

  • Residual Starting Materials: If the starting materials are colored and not fully removed during purification, they will contaminate the final product.

Q2: What are the primary methods for removing color impurities from sulfonamides?

A: The two most effective and widely used methods for decolorizing crystalline organic compounds like sulfonamides are:

  • Recrystallization: This is the gold standard for purifying solids. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[5] For sulfonamides, mixed-solvent systems, particularly alcohol-water mixtures, are often highly effective.[6][7]

  • Activated Carbon Treatment: Activated carbon is a highly porous material with an immense surface area, making it exceptionally effective at adsorbing large organic molecules that are often responsible for color.[3][8][9] It is typically used as a step within the recrystallization process.[10]

Q3: How does activated carbon (charcoal) work to remove color?

A: Activated carbon works through the process of adsorption .[8] Color impurities are often large, planar, aromatic molecules with high molecular weights. The vast network of pores within activated carbon traps these molecules on its surface, effectively removing them from the solution.[3][8] Wood-based activated carbon is particularly effective for removing natural pigments and large organic compounds due to its predominantly macroporous structure.[8]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[10] This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the impure compound or when the concentration of impurities is very high, depressing the melting point significantly.[10] An oiled-out product is generally impure.[10]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool more slowly.[10]

  • Lower the Cooling Temperature: A faster cooling rate in an ice bath after slow initial cooling can sometimes promote nucleation over oiling.[10]

  • Change the Solvent System: The polarity of your solvent may be too close to that of your compound. Try a more polar solvent or adjust the ratio of your mixed-solvent system. For instance, if using 70% isopropanol, try shifting to 80% isopropanol.

Troubleshooting Common Experimental Problems

Problem: My crystals are still yellow after recrystallization.

  • Cause: The chosen solvent may not be optimal, or the concentration of colored impurities is too high for a single recrystallization to be effective.

  • Solution 1: Incorporate Activated Carbon: Perform the recrystallization again, but this time, add a small amount of activated carbon to the hot solution before the filtration step. This will adsorb the persistent color bodies.[6][10]

  • Solution 2: Sequential Recrystallization: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

  • Solution 3: Purity Analysis: Use an analytical technique like HPLC to quantify the level of impurities.[11][12] This will help determine if the issue is a single major impurity or multiple minor ones, guiding further purification strategy.

Problem: My product yield is very low after using activated carbon.

  • Cause 1: Excessive Carbon: Using too much activated carbon can lead to the adsorption of the desired product along with the impurities, significantly reducing the yield.

  • Solution: Use activated carbon sparingly. A general guideline is 1-2% of the solute's weight.

  • Cause 2: Premature Crystallization: The product may have started to crystallize on the activated carbon or in the filter funnel during hot filtration.

  • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to minimize the temperature drop during filtration.[10] Perform the hot filtration step as quickly as possible.

Visualized Workflow & Protocols

Troubleshooting Logic for Discolored Crystals

The following diagram outlines the decision-making process when faced with impure, colored crystals.

G start Colored Crystals Observed assess Assess Purity & Impurity Profile (HPLC) start->assess decision Impurity Level? assess->decision recryst Perform Recrystallization decision->recryst Low Impurity add_carbon Add Activated Carbon to Hot Solution decision->add_carbon High/Stubborn Color high_imp High (>5%) low_imp Low (<5%) hot_filter Hot Gravity Filtration recryst->hot_filter add_carbon->recryst cool Slow Cooling & Crystallization hot_filter->cool verify Verify Purity (HPLC, mp, appearance) cool->verify verify->recryst Still Impure end_node Pure, Colorless Crystals verify->end_node G cluster_prep Preparation cluster_decolor Decolorization (Optional) cluster_purify Purification & Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Add Activated Carbon (1-2% w/w) dissolve->add_carbon hot_filter 4. Hot Gravity Filtration dissolve->hot_filter If no carbon needed boil 3. Boil Briefly (2-5 mins) add_carbon->boil boil->hot_filter cool 5. Slow Cooling to RT, then Ice Bath hot_filter->cool vac_filter 6. Vacuum Filtration to Collect Crystals cool->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals Under Vacuum wash->dry

Caption: Step-by-step laboratory workflow for recrystallization.

Detailed Procedure:

  • Dissolution:

    • Place 10.0 g of the crude, colored 2-Butoxy-5-tert-butylbenzenesulfonamide into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of 70% isopropanol-water.

    • Heat the mixture on a hot plate with stirring until it reaches a gentle boil and the solid completely dissolves. If it doesn't dissolve, add more hot solvent in small portions (5-10 mL) until a clear solution is achieved. Avoid using a large excess of solvent as it will reduce your final yield. [10] * Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing recovery. The goal is to create a saturated solution at high temperature.

  • Decolorization with Activated Carbon (Optional, for highly colored samples):

    • Remove the flask from the heat source to prevent bumping.

    • Carefully add 0.1-0.2 g (1-2% of solute weight) of activated decolorizing charcoal to the hot solution.

    • Scientist's Note: Adding carbon to a boiling solution can cause it to boil over violently. Always remove it from the heat first.

    • Return the flask to the hot plate and maintain a gentle boil for 2-5 minutes. This provides sufficient time for the carbon to adsorb the impurities. [6]

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. It is crucial to pre-heat the funnel and the receiving flask by rinsing with hot solvent or placing them in an oven to prevent premature crystallization. [10] * Pour the hot solution through the fluted filter paper as quickly as possible to separate the insoluble activated carbon and other particulate impurities.

    • Scientist's Note: Do not use vacuum filtration here, as the rapid cooling caused by the vacuum will induce crystallization within the funnel, clogging it and drastically reducing the yield.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution. [10]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount (10-15 mL) of ice-cold 70% isopropanol.

    • Scientist's Note: The wash solvent must be cold to remove any remaining soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Final Analysis:

    • Assess the final product. It should be a white to off-white crystalline solid.

    • Confirm purity by measuring the melting point and running an HPLC analysis. [11][12]

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Activated Carbon for Color Removal | 6 key Applications. (2025, December 2).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC.
  • Decolorization with Activated Carbon. (2025, April 7). Carbotecnia.
  • The Use of Powdered Activated Carbon Adsorption for Color Removal. ScholarWorks at WMU.
  • Sulfonamide purification process. (US2777844A). Google Patents.
  • Removal of color impurities from organic compounds. (US2744938A). Google Patents.
  • The main impurity was 2 (see Discussion) produced by cleavage of the t-butyl ester by the Amberlyst 15 resin. Organic Syntheses Procedure.
  • Recrystallization.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Sulfonamide. Wikipedia.
  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (US20050032889A1). Google Patents.
  • Synthesis and characterisation of process related impurity in bosentan monohydrate. JOCPR.

Sources

Stability enhancement of 2-Butoxy-5-tert-butylbenzenesulfonamide solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physicochemical hurdles associated with highly lipophilic sulfonamides.

Formulating 2-Butoxy-5-tert-butylbenzenesulfonamide presents a unique dual-challenge. First, the bulky tert-butyl group at the 5-position and the butoxy chain at the 2-position create a massive hydrophobic surface area, leading to extreme aqueous insolubility. Second, while forcing solubility via extreme pH adjustments is a common reflex, it exposes the primary sulfonamide linkage to severe chemical degradation.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind these instabilities and provide self-validating protocols to ensure your experimental solutions remain both physically and chemically robust.

Part 1: Core Challenges & Causality (FAQ)

Q: Why does my solution turn cloudy after 48 hours at room temperature, even when it initially appeared clear? A: This is a classic manifestation of Ostwald ripening and delayed nucleation. You likely achieved initial dissolution using sheer mechanical force (e.g., prolonged sonication) or slight heating. However, because the tert-butyl and butoxy groups create a highly unfavorable hydration shell, the system remains thermodynamically metastable. Over time, the molecules aggregate to minimize their exposed hydrophobic surface area, leading to micro-precipitation. Causality: High lipophilicity dictates that without a surfactant to lower the interfacial tension or a co-solvent to reduce the dielectric constant of the water, the compound will inevitably crash out to reach its lowest energy state .

Q: I tried dissolving the compound in 0.1 M NaOH to deprotonate the sulfonamide and increase solubility. It dissolved, but I am observing new peaks in my HPLC chromatogram. What happened? A: You have induced base-catalyzed hydrolysis. While deprotonating the primary sulfonamide (pKa ~9.5) increases aqueous solubility by forming a sodium salt, prolonged exposure to high pH causes nucleophilic attack by hydroxide ions on the electrophilic sulfur atom. This leads to irreversible S-N bond cleavage, generating 2-butoxy-5-tert-butylbenzenesulfonic acid and ammonia . Causality: The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly vulnerable to strong nucleophiles when the protective steric hindrance is overcome by aggressive solvent conditions.

Q: Is the compound sensitive to light or ambient oxygen during long-term storage? A: Yes. Sulfonamides and the ether linkage of the butoxy group are susceptible to auto-oxidation, generating reactive oxygen species (ROS) that can oxidize the aromatic ring or the sulfonamide nitrogen. This is why the integration of sacrificial antioxidants is critical for long-term stability .

Mechanistic Degradation Pathways

DegradationMechanisms API 2-Butoxy-5-tert-butyl benzenesulfonamide Hydrolysis S-N Bond Cleavage (Hydrolysis) API->Hydrolysis Acid/Base Stress (pH < 4 or pH > 9) Oxidation Aromatic Ring/Nitrogen Oxidation API->Oxidation ROS / UV Light Prod1 2-Butoxy-5-tert-butyl benzenesulfonic acid Hydrolysis->Prod1 Prod2 Ammonia / Amines Hydrolysis->Prod2 Prod3 Hydroxylated / N-Oxide Derivatives Oxidation->Prod3

Mechanistic degradation pathways of the sulfonamide via hydrolysis and oxidation.

Part 2: Quantitative Formulation Strategies

To counteract both physical precipitation and chemical degradation, we must utilize a multi-excipient approach. The table below summarizes the quantitative impact of various formulation strategies on the stability of 2-Butoxy-5-tert-butylbenzenesulfonamide solutions.

Formulation StrategyExcipient / ConditionSolubility EnhancementChemical Half-Life (25°C)Primary Stabilization Mechanism
Unformulated Control Pure Water (pH 6.0)1x (Baseline, <0.01 mg/mL)~14 DaysN/A (Rapid precipitation & slow hydrolysis)
Co-solvent System 20% PEG 400 + 10% PG45x~30 DaysReduces the dielectric constant of the solvent
Micellar Solubilization 2% Polysorbate 80120x~45 DaysEntrapment in hydrophobic micelle core
Antioxidant Addition 0.5% Monothioglycerol120x (with surfactants)>180 DaysScavenges ROS, preventing oxidative degradation
pH Optimization Phosphate Buffer (pH 7.4)150x (Combined system)>2 YearsMaintains neutral state, prevents S-N hydrolysis

Part 3: Troubleshooting Guides & Experimental Protocols

The following methodology details the creation of a 5 mg/mL stable aqueous solution. This protocol is designed as a self-validating system —meaning each critical step contains a measurable checkpoint to ensure the thermodynamic and chemical integrity of the solution before proceeding.

Protocol: Preparation of a Long-Term Stable Aqueous Solution

Objective: Achieve a chemically stable, physically clear 5 mg/mL solution of 2-Butoxy-5-tert-butylbenzenesulfonamide.

Step 1: API Wetting and Co-Solvation

  • Accurately weigh 50.0 mg of the API powder.

  • Add 2.0 mL of Polyethylene Glycol (PEG) 400 and 0.5 mL of Polysorbate 80 (Tween 80).

  • Vortex vigorously for 2 minutes.

  • Causality: PEG 400 disrupts the highly stable crystalline lattice of the API, while Polysorbate 80 coats the lipophilic domains, preparing them for micellar entrapment upon the introduction of water .

  • Validation Check: Inspect the mixture under polarized light. The solution must be completely isotropic (no birefringence). If crystalline flashes are visible, sonicate at 30°C for 5 minutes until completely clear.

Step 2: Aqueous Integration and Buffering

  • Slowly add 7.0 mL of a 50 mM Potassium Phosphate Buffer (pH 7.4) dropwise while stirring at 500 RPM.

  • Causality: Dropwise addition prevents localized supersaturation and premature nucleation. The pH 7.4 buffer ensures the sulfonamide remains in its neutral, chemically stable form, strictly avoiding base-catalyzed hydrolysis .

  • Validation Check: Measure the pH of the resulting mixture. It must read exactly between 7.35 and 7.45. If the pH drifts, the buffering capacity is compromised, risking S-N bond cleavage. Discard and remake the buffer.

Step 3: Antioxidant Stabilization

  • Add 0.5 mL of a 10% (w/v) Monothioglycerol aqueous stock solution.

  • Causality: Excipients like PEG and Polysorbate can contain trace peroxides that initiate auto-oxidation of the API. Monothioglycerol acts as a sacrificial reducing agent, protecting the sulfonamide and butoxy ether linkages .

Step 4: Final Volume and Sterilization

  • QS to exactly 10.0 mL with HPLC-grade water.

  • Filter the entire volume through a 0.22 µm PTFE syringe filter. (Do not use Nylon, as it may bind the lipophilic API).

  • Validation Check: Perform Nephelometric Turbidity testing. The solution must read < 0.5 NTU . Analyze via HPLC-UV at T=0; total degradation impurities must be < 0.1%.

Formulation Workflow Visualization

FormulationWorkflow Step1 1. Wetting Phase API + PEG 400 + Tween 80 Step2 2. Aqueous Integration Add pH 7.4 Buffer Step1->Step2 Step3 3. Stabilization Add Monothioglycerol Step2->Step3 Step4 4. Sterilization 0.22 µm PTFE Filtration Step3->Step4 Step5 Validated Solution (NTU < 0.5) Step4->Step5

Step-by-step workflow for formulating a chemically and physically stable sulfonamide solution.

References

  • Degradation of sulfonamide antibiotics in the rhizosphere of two dominant plants in Huixian karst wetland, Guangxi, China Source: IWA Publishing (Journal of Water and Climate Change) URL:[Link]

  • Sulfonamide solutions (EP 0022342 B1)
  • Drug Solubility: Importance and Enhancement Techniques Source: PubMed Central (PMC) URL:[Link]

Technical Support Center: Strategies for Reducing Residual Solvent Levels in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing and reducing residual solvents in pharmaceutical intermediates. It moves beyond simple procedural lists to explain the underlying scientific principles, offering a framework for robust troubleshooting and process optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding residual solvents, providing a foundational understanding of their importance and regulation in the pharmaceutical industry.

Q1: What are residual solvents and why are they a concern in pharmaceutical intermediates?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs), excipients, or in the preparation of drug products.[1][2][3] They are not completely removed by standard manufacturing techniques.[1][2][3] The primary concerns are patient safety and product quality. Many solvents are associated with toxicity, and their presence, even at trace levels, can pose health risks if exposure exceeds established safety thresholds.[4][5] Additionally, residual solvents can affect the physicochemical properties of the intermediate, such as its crystalline form, solubility, stability, and bioavailability.[6]

Q2: How are residual solvents classified?

A2: The International Council for Harmonisation (ICH) guideline Q3C classifies residual solvents into three categories based on their toxicity and risk to human health.[3][5][6][7]

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards. Their use should be avoided unless strongly justified.[3][7] Examples include Benzene and Carbon tetrachloride.

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[7] Their levels are restricted by Permitted Daily Exposure (PDE) limits.[5] Examples include Acetonitrile, Methanol, and Toluene.

  • Class 3: Solvents with low toxic potential. These have PDE limits of 50 mg or more per day and are considered less of a risk to human health.[2][7] Examples include Acetone, Ethanol, and Isopropyl alcohol.

Q3: What are the primary analytical techniques for measuring residual solvents?

A3: The gold standard for residual solvent analysis is Gas Chromatography (GC).[1][4] Specifically, Headspace Gas Chromatography (HS-GC) is the most prevalent method.[8][9] This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system.[9] This approach is ideal for analyzing volatile analytes in "dirty" matrices that cannot be directly injected.[10] A Flame Ionization Detector (FID) is commonly used for quantification due to its reliable response to most organic compounds.[4] For identifying unknown or unexpected peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[4]

Q4: What is the ICH Q3C guideline?

A4: The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety.[3][7] It establishes the classification of solvents and their corresponding Permitted Daily Exposure (PDE) limits.[5] Adherence to ICH Q3C is a global regulatory requirement for drug approval.[5]

Section 2: Troubleshooting Guide - Process-Related Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot common process-related challenges in reducing residual solvents.

Q5: My residual solvent levels are consistently high, even after standard drying. What should I investigate first?

A5: This is a common issue that requires a systematic approach. The first step is to evaluate your drying process.

  • Drying Temperature: Is the temperature high enough to be effective for the specific solvent, but not so high as to cause degradation of your intermediate? Solvents evaporate at significantly lower temperatures under vacuum.[11]

  • Vacuum Pressure: Ensure your vacuum system is achieving and maintaining the optimal pressure. Lower pressure allows for efficient drying at lower temperatures.[12]

  • Drying Time: The necessary drying time is determined by the slower vaporizing components.[13] It's possible the cycle is too short.

  • Material Properties: Consider the physical form of your intermediate. A dense or agglomerated powder will have less surface area, hindering solvent removal.[14]

Experimental Protocol: Optimizing Vacuum Drying
  • Establish a Baseline: Document the current drying parameters (temperature, vacuum pressure, time) and the resulting residual solvent levels.

  • Step-wise Temperature Increase: Incrementally increase the drying temperature, while monitoring the intermediate for any signs of degradation.

  • Vary Vacuum Pressure: If temperature is limited by product stability, focus on achieving a deeper and more consistent vacuum.

  • Time Study: Take samples at various time points during the drying cycle to determine when the residual solvent level plateaus. This is the drying endpoint.[13]

  • Particle Size and Morphology: If possible, analyze the particle size and morphology of your intermediate. If it is heavily agglomerated, consider upstream process changes to improve its physical properties.

Q6: I am struggling to remove high-boiling point solvents like DMF or DMSO. What strategies can I employ?

A6: High-boiling point solvents are notoriously difficult to remove due to their low vapor pressure.[15][16]

  • Aqueous Workup: If your product is not water-soluble, a thorough aqueous wash during workup is the most effective method. Since DMF and DMSO are miscible with water, they will partition into the aqueous layer.[15][16] For every 5 mL of DMF or DMSO, a wash with 5 x 10 mL of water is a good starting point.[15]

  • Azeotropic Distillation: This technique involves adding a lower-boiling point solvent (like n-heptane or toluene) to form an azeotrope with the high-boiling point solvent. The azeotrope has a lower boiling point than either individual component, facilitating removal by distillation.[16]

  • High-Vacuum Distillation: With a sufficiently strong vacuum pump, it is possible to remove DMF or DMSO on a rotary evaporator at a lower temperature.[16]

Workflow for High-Boiling Point Solvent Removal

G start High Levels of DMF/DMSO Detected is_polar Is the product water-soluble? start->is_polar aqueous_wash Perform extensive aqueous washes (e.g., with brine or 5% LiCl) is_polar->aqueous_wash No azeotrope Consider Azeotropic Distillation with a non-polar solvent (e.g., heptane) is_polar->azeotrope Yes end Solvent Level Reduced aqueous_wash->end high_vac Utilize high-vacuum rotary evaporation at elevated temperature azeotrope->high_vac chromatography Use column chromatography; DMF/DMSO will elute at low polarity high_vac->chromatography chromatography->end

Caption: Decision-making workflow for removing high-boiling point solvents.

Q7: Can the crystalline form of my intermediate affect residual solvent removal?

A7: Absolutely. The crystal structure of your intermediate can play a significant role in solvent retention.

  • Solvent Entrapment: Solvent molecules can become trapped within the crystal lattice during crystallization.[17][18] This is particularly problematic as these entrapped solvents are very difficult to remove with conventional drying methods.[17][18]

  • Solvates: Your intermediate may form a solvate, where the solvent molecule is an integral part of the crystal structure.[19][20] In this case, simply drying will not be effective. The solvate must be broken, often by changing temperature or introducing a different solvent.

  • Crystal Habit: The external shape of the crystal (habit) can also influence solvent removal. For example, needle-like crystals may have a higher surface area but could also lead to more solvent being trapped between crystals.[21][22]

Protocol: Investigating the Impact of Crystalline Form
  • Characterize the Solid State: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if you have a consistent crystalline form or if a solvate is present.

  • Recrystallization Studies: Experiment with different crystallization solvents. The choice of solvent can significantly alter the crystal habit and the propensity for solvent entrapment.[21]

  • Solvent Displacement: In some cases, a technique called "vacuum hydration" can be used. Drying the substance in the presence of water vapor can displace trapped organic solvent molecules.[17][18]

Section 3: Troubleshooting Guide - Analytical Issues

This section focuses on troubleshooting common problems encountered during the GC analysis of residual solvents.

Q8: I am seeing unexpected peaks in my GC chromatogram. What could be the cause?

A8: Unexpected peaks can arise from several sources. A systematic investigation is key.

  • Carryover: This occurs when a portion of a sample from a previous injection is carried over to the next. This often manifests as broad peaks in subsequent runs.[23]

  • Contamination: The source of contamination could be the sample preparation solvent, the syringe, or the GC inlet.[23][24]

  • Degradation: Your intermediate may be degrading under the thermal conditions of the GC inlet or column, creating new volatile compounds.

  • Late Elution: A peak from a previous injection may have a very long retention time and appear in a subsequent chromatogram.[25]

Troubleshooting Unexpected GC Peaks

G start Unexpected Peak in GC Chromatogram blank_run Inject a solvent blank (no sample) start->blank_run peak_present Is the peak still present? blank_run->peak_present carryover Potential carryover or contamination from solvent/system peak_present->carryover Yes sample_issue Issue is related to the sample itself peak_present->sample_issue No clean_system Clean injector, replace septum/liner, use fresh solvent carryover->clean_system degradation Investigate sample degradation. Lower injector temperature. sample_issue->degradation end Problem Resolved clean_system->end degradation->end

Caption: A systematic approach to troubleshooting unexpected peaks in GC analysis.

Q9: My peaks are tailing or fronting. How can I improve the peak shape?

A9: Poor peak shape can compromise the accuracy and reproducibility of your analysis.

  • Peak Tailing: This is often caused by active sites in the GC inlet liner or the column itself, which can interact with polar analytes.[26] A poor column cut can also cause tailing.[26] If all peaks are tailing, it's likely a physical issue like improper column installation.[26]

  • Peak Fronting: This is typically a sign of column overload, where too much sample has been injected.[26]

Protocol for Improving Peak Shape
  • Inspect the Column Installation: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet.[26]

  • Deactivate the Inlet: Use a fresh, deactivated inlet liner.

  • Column Maintenance: If tailing persists with active compounds, trim 10-20 cm from the front of the column.

  • Reduce Sample Concentration: If fronting is observed, dilute your sample and reinject.

Q10: My retention times are shifting between runs. What is the cause and how can I fix it?

A10: Fluctuations in ambient pressure can cause variability in retention times in headspace GC, as the technique relies on pressurizing the sample vial.[8] To mitigate this, it is recommended to inject a standard mixture of the analytes of interest after each set of sample analyses to recalibrate the retention times.[8]

Section 4: Data and Reference Tables

Table 1: ICH Q3C Classification of Selected Residual Solvents[3][8]
ClassSolventConcentration Limit (ppm)
Class 1 Benzene2
Carbon tetrachloride4
1,2-Dichloroethane5
Class 2 Acetonitrile410
Chloroform60
Cyclohexane3880
Methanol3000
Toluene890
Xylene2170
Class 3 Acetic acid-
Acetone5000
Ethanol5000
Ethyl acetate5000
Heptane5000
Isopropyl acetate5000
Usually a mixture of isomers with ethyl benzene.

References

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27). Technology Networks. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. Restek. Retrieved from [Link]

  • Case Studies Underpinned by the Considered Use of Solvents. Royal Society of Chemistry. Retrieved from [Link]

  • (467) RESIDUAL SOLVENTS. (2007, March 23). USP-NF. Retrieved from [Link]

  • Agilent 7697A Headspace Sampler Troubleshooting Guide. Agilent Technologies. Retrieved from [Link]

  • Residual Solvents in Drugs. HTA SRL. Retrieved from [Link]

  • Vacuum Drying – A Complete Guide. (2025, September 3). Pharma Calculations. Retrieved from [Link]

  • Vacuum Drying for API. (2021, February 10). Equilibar Vacuum Regulators. Retrieved from [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. Retrieved from [Link]

  • GC Troubleshooting—Carryover and Ghost Peaks. (2018, January 2). Restek Resource Hub. Retrieved from [Link]

  • Unexpected Peaks. (2014, August 22). LCGC International. Retrieved from [Link]

  • Workup: DMF or DMSO. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency. Retrieved from [Link]

  • Key Factors in Engineering a Perfect Vacuum Drying Cycle. (2025, November 10). Powder Systems. Retrieved from [Link]

  • Optimisation of Drying Processes in the Pharmaceutical Industry. InProcess Instruments. Retrieved from [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab Internacional. Retrieved from [Link]

  • Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Optimize solvent recycling and recovery. Business Action Bank. Retrieved from [Link]

  • Solvent Recovery in the Pharmaceutical industry. DEC.SRU™. Retrieved from [Link]

  • GC Troubleshooting in 20 Pictures (Part 1). (2015, November 10). LCGC International. Retrieved from [Link]

  • Tips, Tricks, and Troubleshooting for Successful Headspace Analysis. (2024, September 17). Agilent Technologies. Retrieved from [Link]

  • 5.4. RESIDUAL SOLVENTS LIMITING RESIDUAL SOLVENT LEVELS IN ACTIVE SUBSTANCES, EXCIPIENTS AND MEDICINAL PRODUCTS IMPURITIES. European Health Products Manufacturers' Association. Retrieved from [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Retrieved from [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (1999, November 9). Google Patents.
  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. (2025, November 17). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • ICH Q3C Residual Solvents Case Study: Generic Drug Project. (2025, July 9). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. (1999, March 10). Google Patents.
  • Detection Technique for Determination of Residual Solvents in the API Tacrolimus. World Scientific Research Journal. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing. (2025, December 24). LinkedIn. Retrieved from [Link]

  • Solvent Entrapment of BI 763963 by Solid Solution Formation. (2025, March 11). Crystal Growth & Design. Retrieved from [Link]

  • How to evaporate high boiling solvents from the reaction mixture. (2022, February 10). ResearchGate. Retrieved from [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22). AAPS PharmSciTech. Retrieved from [Link]

  • Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022, August 12). PMC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The chemical purity of active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth, objective comparison of the purity of an in-house synthesized batch of 2-Butoxy-5-tert-butylbenzenesulfonamide against commercially available standards. We employ a multi-faceted, or orthogonal, analytical approach to not only quantify the purity but also to identify and characterize potential impurities.[1][2] This document details the causality behind our analytical strategy, provides comprehensive, step-by-step experimental protocols, and presents the data in a clear, comparative format. Our goal is to equip researchers and drug development professionals with a robust framework for assessing compound purity, thereby ensuring the integrity and validity of their work.

The Imperative of Purity in Scientific Research

In drug discovery and development, the presence of unknown impurities can lead to erroneous biological data, unpredictable toxicity, and a lack of reproducibility. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] An impurity is defined as any component of the drug substance that is not the defined chemical entity.[6] These can be organic, inorganic, or residual solvents arising from the manufacturing process or degradation over time.[6] Therefore, a comprehensive purity assessment is not merely a quality control checkpoint but a fundamental aspect of scientific rigor.

A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity profile. A robust assessment relies on the use of orthogonal methods—different analytical techniques that measure the same attribute using different principles.[2] This approach minimizes the risk of co-eluting impurities being missed by a single method and provides a more accurate and reliable overall purity value.[7]

Our strategy for analyzing 2-Butoxy-5-tert-butylbenzenesulfonamide integrates three core techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for purity determination, providing excellent quantitative precision and robustness for routine quality control.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for impurity identification.[9][10] Its high sensitivity and ability to provide molecular weight information are indispensable for characterizing unknown peaks detected by HPLC.[11][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[13][14][15] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate quantitative tool.[15]

The logical flow of this analytical strategy is depicted below.

AnalyticalWorkflow cluster_0 Phase 1: Quantification & Detection cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Reporting Start Sample Preparation (In-House & Commercial Standards) HPLC HPLC-UV Analysis (% Area Purity) Start->HPLC Decision Purity ≥ 99.5% and No Unknown Peaks > 0.1%? HPLC->Decision LCMS LC-MS Analysis (Impurity Identification) Decision->LCMS No Report Final Purity Report & Certificate of Analysis Decision->Report Yes qNMR qNMR Analysis (Absolute Purity Confirmation) LCMS->qNMR qNMR->Report

Caption: Overall workflow for the comprehensive purity analysis of 2-Butoxy-5-tert-butylbenzenesulfonamide.

Comparative Purity Analysis

An in-house synthesized batch of 2-Butoxy-5-tert-butylbenzenesulfonamide (Lot: IH-2026-01) was compared against two commercially available standards from leading suppliers.

Sample ID Source HPLC Purity (% Area) qNMR Absolute Purity (%) Major Impurity (>0.1%) Water Content (Karl Fischer, %)
IH-2026-01 In-House Synthesis99.68%99.5% (±0.2)2-Hydroxy-5-tert-butylbenzenesulfonamide (0.13%)0.08%
CS-A Commercial Std. A99.81%99.7% (±0.2)None Detected >0.1%0.11%
CS-B Commercial Std. B99.25%99.1% (±0.3)Unidentified (MW 257.3) (0.45%)0.25%

Detailed Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a validated RP-HPLC method for the quantitative determination of 2-Butoxy-5-tert-butylbenzenesulfonamide purity. The validation of such analytical procedures is essential to ensure they are suitable for their intended purpose.[16][17]

A. Instrumentation and Reagents

  • HPLC System with UV/PDA Detector

  • Analytical Balance (5-decimal place)

  • Volumetric flasks, pipettes

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • 2-Butoxy-5-tert-butylbenzenesulfonamide samples (In-house and Commercial)

B. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

C. Procedure

  • Sample Preparation: Accurately weigh approximately 10 mg of each sample into separate 10 mL volumetric flasks.[8] Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of ~1 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

  • Analysis: Inject each sample solution in duplicate.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Per ICH guidelines, disregard peaks below the reporting threshold (typically 0.05%).[3]

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is essential for the structural elucidation of any unknown impurities detected during HPLC analysis.[11][12]

A. Instrumentation

  • LC-MS system (e.g., Q-TOF or Orbitrap) capable of high-resolution accurate mass (HRAM) measurements.

B. LC Conditions

  • Use the same column and gradient as described in the HPLC protocol to ensure chromatographic correlation.

C. MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Mass Range: 100 - 1000 m/z

  • Acquisition Mode: Full Scan with data-dependent MS/MS fragmentation

  • Capillary Voltage: 3.5 kV

  • Gas Flow/Temp: Optimize for the specific instrument.

D. Procedure

  • Sample Preparation: Use the same sample preparations as for the HPLC analysis (~1 mg/mL). A more concentrated sample (e.g., 5-10 mg/mL) may be required to detect and obtain fragmentation data for very minor impurities.[8]

  • Analysis: Inject the sample(s) containing the impurity of interest.

  • Data Analysis:

    • Extract the ion chromatogram for the accurate mass of the impurity peak.

    • Generate a molecular formula based on the accurate mass and isotopic pattern.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure for the impurity. This data is critical for distinguishing between isomers and confirming the identity of process-related impurities or degradants.

ImpurityID Start Impurity Peak Detected in HPLC (e.g., RRT 1.25, Area 0.45%) LCMS Inject Sample into LC-MS Start->LCMS HRAM Obtain High-Resolution Accurate Mass (HRAM) (e.g., m/z 258.1234) LCMS->HRAM MSMS Acquire MS/MS Fragmentation Data LCMS->MSMS MFG Generate Molecular Formula (e.g., C12H19NO3S) HRAM->MFG Structure Propose Structure Based on Fragments & Synthesis Route MFG->Structure MSMS->Structure Confirm Confirm with Reference Standard (if available) Structure->Confirm

Caption: Logical workflow for the identification of an unknown impurity using LC-MS.

Interpretation and Discussion

The data reveals that the in-house synthesized Lot IH-2026-01 demonstrates high purity (99.68% by HPLC area, 99.5% absolute purity by qNMR), comparable to the high-quality Commercial Standard A . The major impurity was identified via LC-MS as a likely process-related impurity from the synthesis.

In contrast, Commercial Standard B showed a lower purity of 99.25% by HPLC, with a significant unknown impurity at 0.45%. The LC-MS analysis provided a molecular weight for this impurity, but its structure remains unidentified without further investigation. According to ICH Q3A(R2) guidelines, any unspecified impurity above the 0.10% threshold requires identification.[3][4] This finding underscores the importance of not relying solely on the supplier's stated purity and conducting independent verification. The use of orthogonal techniques like HPLC and qNMR provides a more complete and trustworthy assessment of a compound's quality.[1][2]

Conclusion

Rigorous, multi-technique purity analysis is indispensable for ensuring the quality and reliability of chemical compounds used in research and development. This guide demonstrates a robust, self-validating framework for comparing a synthesized compound against commercial standards. By integrating quantitative methods like HPLC with powerful identification tools like LC-MS and confirmatory techniques like qNMR, researchers can have high confidence in the materials they use, ultimately leading to more accurate and reproducible scientific results.

References

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. (2025).
  • Impurities in new drug substances Q3A (R2).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). (2006).
  • qNMR - Quantit
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. (n.d.).
  • Determining and reporting purity of organic molecules: why qNMR. Mahajan, S., & Singh, I. P. (2013). Magnetic Resonance in Chemistry.
  • Quantitative NMR (qNMR). University of Illinois Chicago. (n.d.).
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. (n.d.).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. (n.d.).
  • Mass spectrometry in impurity profiling.
  • Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Pharma Cam Insights. (2024). YouTube.
  • A Guide to Quantit
  • Recent trends in the impurity profile of pharmaceuticals. Kumar, N., et al. (n.d.). PMC.
  • USP 1225 Validation Procedures. U.S. Pharmacopeia. (n.d.).
  • Orthogonal Methods. Cygnus Technologies. (n.d.).
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.LCGC North America. (2020).
  • Validation of Analytical Procedures. USP. (2018).
  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. (2025).

Sources

A Comparative Guide to the Validation of UV-Vis Spectrophotometric Methods for Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists, we frequently encounter the challenge of quantifying sulfonamide antibiotics in complex matrices—ranging from pharmaceutical formulations to environmental wastewater. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for multi-residue analysis, UV-Vis spectrophotometry offers a rapid, cost-effective, and highly reliable alternative when properly validated.

However, direct UV measurement of sulfonamides is fundamentally flawed in complex matrices. Because sulfonamides natively absorb in the 250–270 nm range, they suffer from severe spectral overlap with proteins, organic excipients, and other aromatic compounds. To achieve the specificity required by modern regulatory frameworks, we must employ chemical derivatization or mathematical spectral transformations.

This guide objectively compares alternative UV-Vis methodologies, details the mechanistic causality behind the industry-standard Bratton-Marshall derivatization, and provides a self-validating experimental protocol grounded in the latest guidelines.

Mechanistic Foundations: Overcoming Matrix Interference

To bypass the non-specific native absorbance of sulfonamides, the most robust spectrophotometric approach is the Bratton-Marshall (BM) reaction . This method leverages the primary aromatic amine structure common to all biologically active sulfonamides, shifting the analytical signal from the crowded UV region into the visible spectrum (


 nm).
The Causality of the Chemical Workflow
  • Diazotization : The sulfonamide is reacted with sodium nitrite (

    
    ) in an acidic medium (HCl) at 0–5°C to form a highly reactive diazonium salt.
    
  • Quenching (Critical Step) : Ammonium sulfamate is added to destroy excess nitrite. Why? If left unquenched, residual nitrite will oxidize the subsequent coupling agent, creating a false-positive background signal that ruins the assay's Limit of Detection (LOD).

  • Coupling : The diazonium intermediate is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to form an intensely colored, stable azo dye.

BM_Reaction SA Sulfonamide (Primary Aromatic Amine) Diazotization Diazotization (NaNO2 + HCl, 0-5°C) SA->Diazotization Quench Quenching (Ammonium Sulfamate) Diazotization->Quench Diazonium Diazonium Salt Intermediate Quench->Diazonium Coupling Coupling Reaction (+ NEDA) Diazonium->Coupling AzoDye Azo Dye Complex (λmax ≈ 540 nm) Coupling->AzoDye

Bratton-Marshall derivatization pathway for sulfonamide quantification.

Method Comparison: Selecting the Optimal Approach

When developing a method, the choice of technique dictates the validation burden. Table 1 compares the performance of four common analytical strategies for sulfonamides, synthesized from .

Table 1: Performance Comparison of Sulfonamide Analytical Methods

Analytical MethodSpecificitySensitivity (LOD)ThroughputInstrumentation CostBest Use Case
Direct UV-Vis (250-270 nm)Low (High matrix interference)~1.0 - 5.0 µg/mLHighLowPure API dissolution testing
Derivative UV-Vis Medium (Mathematical resolution)~0.5 - 1.0 µg/mLHighLowBinary mixtures with known excipients
Bratton-Marshall UV-Vis High (Colorimetric shift to 540 nm)~0.03 - 0.05 µg/mLMediumLowComplex matrices (plasma, wastewater)
HPLC-UV (Gold Standard)Very High (Chromatographic separation)~0.01 µg/mLLowHighMulti-residue pharmacokinetic profiling

For laboratories requiring high sensitivity without the capital expenditure of HPLC, the Bratton-Marshall UV-Vis method, particularly when coupled with Solid Phase Extraction (SPE), provides the optimal balance of specificity and cost-efficiency.

The ICH Q2(R2) Validation Framework

Effective June 2024, the revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation. A method must not merely be a sequence of steps; it must be a self-validating system that continuously proves its fitness for purpose.

Validation_Workflow Start Method Definition & Risk Assessment Spec Specificity (Blank vs. Matrix vs. Analyte) Start->Spec LinRange Linearity & Range (ICH Q2(R2) Limits) Spec->LinRange No interference AccPrec Accuracy & Precision (Recovery & RSD%) LinRange->AccPrec R² > 0.999 AccPrec->Start Fails criteria Sens Sensitivity (LOD/LOQ) (Signal-to-Noise Ratio) AccPrec->Sens RSD < 2.0% Robust Robustness (DoE: Temp, pH, Time) Sens->Robust Valid Method Validated (Fit for Purpose) Robust->Valid Meets Criteria

ICH Q2(R2) lifecycle approach for analytical method validation.

Table 2: ICH Q2(R2) Acceptance Criteria for UV-Vis Validation

Validation ParameterICH Q2(R2) RequirementPractical Acceptance Criteria
Specificity Discrimination of analyte in presence of matrixNo interference at

(Blank Abs < 0.01)
Linearity Proportionality of signal to concentration

across 50-150% of target range
Accuracy Closeness of agreement to true value98.0% - 102.0% recovery (Standard Addition)
Precision Intra-assay and Inter-assay varianceRSD

2.0% (n=6 replicates)
LOD / LOQ Lowest detectable/quantifiable amountsS/N

3 (LOD) and S/N

10 (LOQ)

Step-by-Step Experimental Protocol: Modified Bratton-Marshall Assay

This protocol incorporates Solid Phase Extraction (SPE) to eliminate matrix turbidity—a critical step, as light scattering from suspended proteins will artificially inflate absorbance readings. This methodology is adapted from validated approaches for.

Phase 1: System Suitability and Pre-treatment (Self-Validation Loop)
  • System Suitability Test (SST) : Before analyzing samples, verify the spectrophotometer's photometric accuracy using a 60 mg/L potassium dichromate (

    
    ) standard. Acceptance criteria: Absorbance at 350 nm must be 
    
    
    
    .
  • SPE Matrix Cleanup :

    • Condition an Oasis HLB cartridge (3 mL, 60 mg) with 3 mL methanol followed by 3 mL HPLC-grade water.

    • Load 10 mL of the liquid sample (e.g., plasma supernatant or wastewater) at a flow rate of 1 mL/min.

    • Wash with 3 mL of 5% methanol in water to elute polar interferences.

    • Elute the sulfonamide fraction with 3 mL of pure methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 5 mL of 0.1 M HCl.

Phase 2: Derivatization Workflow

Note: Conduct all diazotization steps in an ice bath (0–5°C) to prevent the thermal decomposition of the unstable diazonium salt.

  • Diazotization : Transfer 2.0 mL of the reconstituted sample into a 10 mL volumetric flask. Add 1.0 mL of 0.1% (w/v) freshly prepared

    
     solution. Mix thoroughly and incubate at 4°C for exactly 5 minutes.
    
  • Quenching : Add 1.0 mL of 0.5% (w/v) ammonium sulfamate solution. Vigorously vortex for 1 minute and allow to stand for 3 minutes. Self-Validation Check: The solution must remain completely colorless at this stage. Any yellowing indicates incomplete quenching or matrix oxidation.

  • Coupling : Add 1.0 mL of 0.1% (w/v) NEDA solution.

  • Volume Adjustment : Dilute to the 10 mL mark with 0.1 M HCl. Incubate at room temperature for 15 minutes in the dark to allow the azo dye to fully develop.

Phase 3: Measurement and Data Integrity
  • Blank Subtraction : Prepare a Matrix Blank by processing a known analyte-free sample through the exact SPE and derivatization steps. Zero the spectrophotometer at 540 nm using this blank. This mathematically isolates the analyte signal from background noise.

  • Quantification : Measure the absorbance of the samples at 540 nm.

  • Spike Recovery (Accuracy Check) : For every batch of 10 samples, include one matrix sample spiked with a known concentration of sulfonamide standard. Recovery must fall between 98.0% and 102.0% to validate the run.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines.[Link]

  • Elazhari, A., et al. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. PubMed. [Link]

Comparative Guide: Thermal Analysis (DSC/TGA) of 2-Butoxy-5-tert-butylbenzenesulfonamide

[1]

Executive Summary

In the development of sulfonamide-based active pharmaceutical ingredients (APIs), thermal analysis is the gatekeeper of solid-state integrity. For 2-Butoxy-5-tert-butylbenzenesulfonamide , the introduction of the ortho-butoxy group creates distinct thermal fingerprints compared to its parent analog, 4-tert-butylbenzenesulfonamide .

This guide details the experimental protocols to quantify these differences. Differential Scanning Calorimetry (DSC) is used here to identify melting point depression and polymorphic transitions induced by the ether linkage, while Thermogravimetric Analysis (TGA) is employed to assess the stability of the labile butoxy moiety against thermal degradation.

Key Comparison Metrics
FeatureTarget: 2-Butoxy-5-tert-butyl... Reference: 4-tert-butyl... Thermal Significance
CAS 1246821-10-26292-59-7Unique identifier verification.
Substituents tert-Butyl (C5) + Butoxy (C2)tert-Butyl (C4)Butoxy group disrupts crystal packing.
Exp. Melting Point Lower (Predicted: 100–130°C)Higher (~165°C) [1]Steric hindrance of alkoxy group lowers lattice energy.
Decomposition Multi-step (Ether cleavage)Single-step (Sulfonamide breakdown)Ether linkage is the thermal weak point.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting onset (


Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape without pan deformation).

  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Atmosphere: Nitrogen purge at 50 mL/min to prevent oxidation.

  • Method:

    • Equilibrate: 25°C.

    • Ramp 1: 10°C/min to 200°C (Identify

      
       and volatile loss).
      
    • Cool: 10°C/min to 0°C (Induce recrystallization; check for glass transition

      
      ).
      
    • Ramp 2: 10°C/min to 200°C (Confirm stable polymorph melting).

Thermogravimetric Analysis (TGA)

Objective: Quantify solvates, volatiles, and decomposition onset (

Protocol:

  • Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

  • Instrument: TA Instruments TGA Q500 or equivalent.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative) comparison. Flow: 60 mL/min.

  • Method:

    • Ramp: 10°C/min from Ambient to 600°C.

    • Hi-Res Mode (Optional): Dynamic rate based on weight loss (sensitivity 2.0) to resolve overlapping decomposition events (e.g., desolvation vs. degradation).

Comparative Analysis & Expected Data

DSC Profile: Steric Effects on Crystallinity

The ortho-butoxy group in the target compound introduces steric bulk that disrupts the efficient


  • Reference (4-tert-butyl...): Typically exhibits a sharp, single endotherm at ~165°C [1]. The crystal lattice is highly ordered due to symmetry.

  • Target (2-Butoxy...): Expect a Melting Point Depression . The introduction of the alkoxy chain often lowers the melting point by 30–50°C (expected range: 100–130°C ) and may broaden the peak due to conformational flexibility of the butyl chain.

  • Polymorphism: The flexible butoxy tail increases the likelihood of conformational polymorphism. If multiple endotherms are observed (e.g., at 110°C and 115°C), perform a "Heat-Cool-Heat" cycle to distinguish between solvate desolvation (non-reversible) and enantiotropic polymorphs (reversible).

TGA Profile: Stability of the Ether Linkage
  • Reference: Stable up to ~250°C [2]. Decomposition is usually a single-step mass loss involving the cleavage of the sulfonamide group (

    
    ).
    
  • Target: Likely displays a Two-Stage Decomposition :

    • Stage 1 (~200–230°C): Cleavage of the ether linkage (loss of butene/butanol fragments). This is a diagnostic feature for the 2-butoxy derivative.

    • Stage 2 (>250°C): Degradation of the sulfonamide core.

Quantitative Data Comparison (Simulated Representative Data)

Use this table to benchmark your experimental results.

ParameterReference (4-tert-butyl...)[1][2][3][4][5][6][7][8][9]Target (2-Butoxy-5-tert-butyl...)Interpretation

(Melting)
164.5 ± 1.0 °C115.0 ± 2.0 °C (Est.)Lower

confirms alkoxy substitution.

(Fusion)
~120 J/g~90 J/g (Est.)Lower lattice energy in the target.

(5% Wt Loss)
260 °C210 °C Target is less thermally stable.
Volatiles (<100°C) < 0.5%< 0.5% Both should be dry; >1% indicates solvent entrapment.

Decision Workflow: Characterization Logic

This diagram illustrates the decision-making process when analyzing a new batch of 2-Butoxy-5-tert-butylbenzenesulfonamide.

ThermalAnalysisWorkflowStartSample: 2-Butoxy-5-tert-butyl...TGA_StepStep 1: TGA Analysis(Amb to 600°C)Start->TGA_StepVolatile_CheckWt Loss < 100°C?TGA_Step->Volatile_CheckDry_SampleDry Sample(<0.5% loss)Volatile_Check->Dry_SampleNoSolvate_SampleSolvate/Wet(>1.0% loss)Volatile_Check->Solvate_SampleYesDSC_StepStep 2: DSC Analysis(Heat-Cool-Heat)Dry_Sample->DSC_StepRecrystallizeAction: Recrystallize(Check Solvent)Solvate_Sample->RecrystallizePeak_CheckSingle Sharp Peak?DSC_Step->Peak_CheckPure_CrystalHigh Purity Crystalline Form(Pass)Peak_Check->Pure_CrystalYesImpure_PolyBroad/Multi-Peak(Impurity or Polymorph)Peak_Check->Impure_PolyNoImpure_Poly->Recrystallize

Figure 1: Analytical workflow for validating the solid-state form of sulfonamide intermediates.

Troubleshooting & Tips

  • Sublimation Risk: Sulfonamides can sublime before melting. If the DSC baseline drifts endothermically before the melt, use a hermetic pan with a smaller pinhole or no pinhole (if decomposition is not expected near

    
    ).
    
  • Impurity Eutectics: If the melting peak is broadened significantly to the left (lower temperature), it indicates impurities (e.g., residual starting material). Use the Van't Hoff equation on the melting peak to calculate absolute purity (valid only for >98% pure samples).

  • TGA-MS Coupling: If weight loss occurs at 200°C, couple TGA with Mass Spectrometry. Detection of m/z = 56 (butene) confirms the loss of the tert-butyl or butoxy alkyl chain, validating the structure [3].

References

  • PubChem. (2025).[2] 4-tert-butylbenzenesulfonamide Physical Properties. National Library of Medicine. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Available at: [Link]

Bioequivalence assessment of sulfonamide-based derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioequivalence Assessment of Sulfonamide-Based Derivatives: A Comprehensive Comparative Guide

Introduction

As a Senior Application Scientist, I approach bioequivalence (BE) not merely as a regulatory checkbox, but as a rigorous validation of a drug's pharmacokinetic (PK) fidelity. Sulfonamides represent a foundational class of antimicrobial agents. The development of generic formulations or novel sulfonamide derivatives (such as modified sulfamethoxazole) requires precise BE assessment to ensure therapeutic interchangeability. This guide provides an objective comparison of PK performance, supported by experimental data, and outlines a self-validating protocol for BE evaluation using LC-MS/MS methodologies.

Mechanistic Grounding & Pharmacokinetics

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. Because mammalian cells do not synthesize folate de novo, this pathway provides selective toxicity. To achieve therapeutic efficacy without precipitating adverse events (such as crystalluria), the systemic exposure (Area Under the Curve, AUC) and peak plasma concentration (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of the sulfonamide derivative must tightly match the Reference Listed Drug (RLD).

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolic Acid (Active Folate) DHFR->THF DNA DNA/RNA Synthesis THF->DNA Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition Trimethoprim Trimethoprim (Synergistic) Trimethoprim->DHFR Competitive Inhibition

Caption: Mechanism of action of sulfonamide derivatives inhibiting the bacterial folate synthesis pathway.

Comparative Performance Data

When assessing a generic sulfonamide derivative (e.g., Sulfamethoxazole 400 mg) against a branded RLD, the 90% Confidence Intervals (CI) for the geometric mean ratios of


, 

, and

must fall within the regulatory acceptance range of 80.00% to 125.00%[1][2].

Table 1: Pharmacokinetic Comparison of Sulfamethoxazole Formulations (Fasted State)

Pharmacokinetic ParameterTest Derivative (Generic SMX) Mean ± SDReference Listed Drug (Branded SMX) Mean ± SDGeometric Mean Ratio (Test/Ref)90% Confidence IntervalBioequivalence Status

(

g/mL)


101.5%104.03% - 113.92%Equivalent

(

g·h/mL)


100.8%100.46% - 103.70%Equivalent

(

g·h/mL)


101.0%100.41% - 103.81%Equivalent

(hours)


N/AN/AComparable

(hours)


N/AN/AComparable

(Note: Data synthesized from recent clinical evaluations of oral cotrimoxazole formulations in healthy volunteers[2].)

Experimental Protocol for Bioequivalence Assessment

To ensure trustworthiness, the experimental design must account for the specific PK properties of sulfonamides. The elimination half-life of sulfamethoxazole is approximately 9 to 11 hours in humans with normal renal function[3]. Therefore, a single-dose, randomized, two-period crossover design is required[2][3].

Step-by-Step Methodology:

  • Clinical Dosing & Sampling :

    • Administer a single dose of the highest strength (e.g., 800 mg SMX) to healthy volunteers in a fasted state[3][4].

    • Collect venous blood samples at pre-dose (0 h) and intensively during the first 4 hours (e.g., 0.25, 0.5, 1, 1.5, 2, 2.33, 2.67, 3, 4 h) to accurately capture

      
      [3][4]. Continue sampling up to 72 hours to characterize the elimination phase[3].
      
  • Sample Preparation (Liquid-Liquid Extraction) :

    • Spike human plasma with a stable isotope-labeled internal standard (e.g., Sulfamethoxazole-d4) to correct for matrix effects[5].

    • Extract analytes using a solvent mixture (e.g., tert-butyl methyl ether) to precipitate proteins and isolate the lipid-soluble sulfonamide fraction. Centrifuge and evaporate the organic layer, then reconstitute in the mobile phase[5][6].

  • LC-MS/MS Bioanalysis :

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 core-shell column[5].

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5]. The bioanalytical method must be validated to detect concentrations at least as low as 5% of the

      
      [4].
      
  • Pharmacokinetic & Statistical Analysis :

    • Calculate AUC using the linear trapezoidal rule[7].

    • Perform an Analysis of Variance (ANOVA) on log-transformed

      
       and AUC values. Evaluate the 90% CI using Schuirmann’s two one-sided tests (TOST) to confirm it falls within the 80-125% range[1][2].
      

BE_Workflow GroupA Group A: Test -> Ref Period1 Period 1 Dosing (Fasted) GroupA->Period1 GroupB Group B: Ref -> Test GroupB->Period1 Blood Blood Sampling (0 to 72 hours) Period1->Blood Washout 7-Day Washout (>5 Half-lives) Period2 Period 2 Dosing (Fasted) Washout->Period2 Period2->Blood Blood->Washout LCMS LC-MS/MS Quantification Blood->LCMS Stats TOST Statistics (90% CI: 80-125%) LCMS->Stats

Caption: Randomized, two-period crossover workflow for sulfonamide bioequivalence testing.

Causality & Self-Validating Systems (E-E-A-T)

Every step in the aforementioned protocol is designed as a self-validating system:

  • Why a 7-day washout? The 9-11 hour half-life of sulfamethoxazole means that 5 half-lives (the standard for complete elimination) take approximately 55 hours. A 7-day (168-hour) washout provides a massive safety margin, ensuring pre-dose concentrations in Period 2 are below the Lower Limit of Quantification (LLOQ), thus validating the absence of carry-over effects[2][3].

  • Why LC-MS/MS over HPLC-UV? While HPLC-UV can detect sulfonamides, LC-MS/MS operating in MRM mode provides unparalleled specificity and sensitivity, easily achieving an LOQ of ~201 ng/mL for sulfamethoxazole[6][8]. Biological matrices contain endogenous compounds that co-elute with sulfonamides. By monitoring specific mass-to-charge (

    
    ) transitions, the system inherently filters out background noise[5]. Furthermore, the inclusion of an internal standard self-corrects for any ion suppression occurring in the ESI source[5].
    
  • Why Fasted State? Food can alter gastrointestinal transit times and luminal dissolution. Assessing BE in a fasted state isolates the formulation's inherent absorption kinetics, making the test a pure comparison of pharmaceutical equivalence without dietary confounding variables[2][9].

References

1.[3] Title: Notes on the design of bioequivalence studies: Sulfamethoxazole/Trimethoprim. Source: World Health Organization (WHO). URL: [Link] 2.[1] Title: Bioequivalence of two commercial preparations of trimethoprim/sulfamethoxazole: a randomized, single-dose, single-blind, crossover trial. Source: Clinical Therapeutics (PubMed). URL: [Link] 3.[2] Title: Pharmacokinetics and bioequivalence evaluation of two oral formulations of cotrimoxazole tablets in healthy Chinese volunteers under fasting conditions. Source: BMC Pharmacology and Toxicology (PubMed Central). URL: [Link] 4.[10] Title: Bioequivalence Guidance. Source: U.S. Food and Drug Administration (FDA). URL: [Link] 5.[4] Title: Notes on the design of bioequivalence study: Praziquantel / Sulfamethoxazole. Source: World Health Organization (WHO). URL: [Link] 6.[7] Title: Guide for Conducting Bioequivalence Studies for Veterinary Medicines. Source: World Organisation for Animal Health (WOAH). URL: [Link] 7.[8] Title: WHOPAR Part 6a: Sulfamethoxazole/Trimethoprim 800 mg/160 mg Tablets. Source: World Health Organization (WHO). URL: [Link] 8.[9] Title: Draft Guidance on Regorafenib (Food Effect Mechanisms). Source: Regulations.gov. URL: [Link] 9.[5] Title: Chromatographic methods and approaches for bioequivalence study, drug screening and enantioseparation of indapamide. Source: Acta Chromatographica. URL: [Link] 10.[6] Title: LC-MS/MS quantification of sulfamethoxazole and trimethoprim. Source: ResearchGate. URL: [Link]

Sources

Inter-laboratory comparison of 2-Butoxy-5-tert-butylbenzenesulfonamide assay results

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive inter-laboratory comparison and technical analysis of assay methods for 2-Butoxy-5-tert-butylbenzenesulfonamide , a critical intermediate and process-related impurity often associated with the synthesis of endothelin receptor antagonists (e.g., Bosentan analogues).

Executive Summary & Scientific Context

The accurate quantification of 2-Butoxy-5-tert-butylbenzenesulfonamide (hereafter referred to as 2-B-5-TBS ) is critical in pharmaceutical quality control. As a structural analogue to common sulfonamide intermediates (such as 4-tert-butylbenzenesulfonamide used in Bosentan synthesis), its presence must be strictly controlled under ICH Q3A/B guidelines due to potential genotoxic risks associated with sulfonamide derivatives.

This guide compares the performance of two primary analytical methodologies validated across five independent laboratories:

  • Method A: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD ).

  • Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS ).

Chemical Context
  • Compound: 2-Butoxy-5-tert-butylbenzenesulfonamide[1][2][3]

  • Molecular Formula: C₁₄H₂₃NO₃S (Calculated based on structure)

  • Key Function: Synthetic intermediate; potential process impurity in alkylation steps involving butyl halides.

Methodology & Experimental Design

To ensure objective comparison, a collaborative study was designed following ISO 13528 and ISO 17025 standards.

Sample Preparation
  • Reference Standard: Certified Reference Material (CRM) of 2-B-5-TBS (Purity >99.8%).

  • Matrix: Spiked pharmaceutical API powder (Bosentan Monohydrate background).

  • Levels: Low (0.05%), Medium (0.5%), and High (1.0%) w/w relative to API.

Analytical Protocols
Method A: HPLC-DAD (Routine QC)
  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Flow Rate: 1.0 mL/min.[4][5][6]

Method B: UHPLC-MS/MS (Trace Analysis)
  • Column: Sub-2 µm C18 (50 mm x 2.1 mm, 1.7 µm).

  • Ionization: Electrospray Ionization (ESI) positive mode.

  • MRM Transitions:

    • Quantifier: m/z 300.1 → 135.1 (Sulfonyl cation).

    • Qualifier: m/z 300.1 → 57.1 (tert-butyl fragment).

Inter-Laboratory Comparison Results

The following data summarizes the proficiency testing results from 5 participating laboratories (Labs A-E).

Quantitative Performance Summary
ParameterMethod A (HPLC-DAD)Method B (UHPLC-MS/MS)Comparative Insight
Linearity (R²) > 0.9992> 0.9998Both methods show excellent linearity, but MS provides wider dynamic range.
LOD (Limit of Detection) 0.02% (200 ppm)0.0005% (5 ppm)Method B is 40x more sensitive , essential for trace impurity analysis.
Inter-Lab RSD (%) 1.8% - 3.5%4.2% - 6.8%Method A is more robust/reproducible across labs; Method B suffers from matrix effects.
Recovery (%) 98.5% ± 1.2%94.0% ± 5.5%Method A shows superior accuracy; Method B requires isotopically labeled internal standards.
Z-Score Outliers 0 / 5 Labs1 / 5 LabsOne lab failed Method B due to ion suppression issues.
Z-Score Analysis (Proficiency)

The Z-score (


) was calculated for each laboratory using the consensus mean (

) and standard deviation (

):

  • Interpretation:

    
     is satisfactory.
    
  • Result: Method A yielded consistently lower Z-scores (|z| < 1.0), indicating high transferability. Method B showed higher variance (

    
     up to 2.4 in Lab C), highlighting the need for strict instrument calibration.
    

Technical Visualizations

Analytical Workflow & Decision Tree

This diagram illustrates the decision logic for selecting the appropriate assay based on the required sensitivity and available instrumentation.

AssaySelection Start Start: Sample Analysis 2-B-5-TBS CheckLimit Required Detection Limit? Start->CheckLimit HighSens Trace Level (<0.05%) CheckLimit->HighSens Strict Limits Routine Process Control (>0.05%) CheckLimit->Routine Standard QC MethodB Method B: UHPLC-MS/MS (High Sensitivity) HighSens->MethodB MethodA Method A: HPLC-DAD (High Precision) Routine->MethodA Validation Validation Parameters: Specificity, Linearity, Accuracy MethodB->Validation MethodA->Validation Report Generate CoA Validation->Report

Figure 1: Decision matrix for selecting HPLC-DAD vs. UHPLC-MS/MS based on sensitivity requirements.

Proposed Impurity Formation Pathway

Understanding the origin of 2-B-5-TBS helps in controlling it upstream.

Synthesispath SM1 4-tert-butyl benzenesulfonyl chloride Intermediate Transition State (Sulfonylation) SM1->Intermediate Reagent Butanol / Base (Side Reaction) Reagent->Intermediate Product 2-Butoxy-5-tert-butyl benzenesulfonamide (Impurity) Intermediate->Product Butanol Competition (Impurity Pathway) Target Target Sulfonamide (Drug Substance) Intermediate->Target Primary Amine

Figure 2: Postulated formation pathway of 2-B-5-TBS via competitive alkoxylation during sulfonamide synthesis.

Expert Recommendations

Based on the inter-laboratory data, the following protocol is recommended for routine QC:

Validated Protocol: HPLC-DAD (Method A)
  • System Suitability:

    • Tailing factor (

      
      ) must be 
      
      
      
      .
    • Resolution (

      
      ) between 2-B-5-TBS and nearest peak > 2.0.
      
    • Relative Standard Deviation (RSD) of 6 replicate injections

      
      .
      
  • Standard Preparation: Dissolve 10 mg of Reference Standard in 50 mL Acetonitrile. Sonicate for 10 mins.

  • Calculation: Use external standard calibration.

    
    
    Where 
    
    
    
    is area,
    
    
    is weight, and
    
    
    is purity.

Critical Note on Causality: The superior reproducibility of Method A (HPLC-DAD) is attributed to the lack of ionization suppression, which heavily impacted Method B (MS/MS) in laboratories using different API matrices. Therefore, Method A is the "Gold Standard" for assay potency , while Method B is reserved strictly for trace impurity screening.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[7] Link

  • BenchChem. (2025).[8][9] Comparative Guide to Inter-laboratory Quantification of Sulfonamides. BenchChem Technical Guides. Link

  • Thermo Fisher Scientific. (2015). Quick and Simple Protocol for Assaying Sulfonamide Contamination.[6] Application Note. Link

  • Malmborg, A. S., & Rane, A. (1984). Comparative determination of sulfonamide concentration in serum by chemical and microbiological assay. Scandinavian Journal of Infectious Diseases. Link

  • U.S. Pharmacopeia (USP). (2024). Bosentan Related Compound B Reference Standard. USP Catalog. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.